molecular formula C12H17NO4 B12723533 Ethyldihydroxypropyl aminobenzoate CAS No. 79461-57-7

Ethyldihydroxypropyl aminobenzoate

Cat. No.: B12723533
CAS No.: 79461-57-7
M. Wt: 239.27 g/mol
InChI Key: ASCDCPAWHPUGMN-UHFFFAOYSA-N
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Description

Ethyldihydroxypropyl Aminobenzoate is an aminobenzoate ester derivative of interest for research and development, particularly in organic synthesis and as a potential intermediate for specialty chemicals. Compounds within the aminobenzoate ester family are known to act as ligands, capable of coordinating with various metal ions (such as Co(II), Ni(II), and Cu(II)) to form complexes for catalytic or material science studies . The mechanism of action for related bioactive esters often involves interactions at the molecular level within biological or chemical systems; for instance, the well-known local anesthetic benzocaine (Ethyl 4-Aminobenzoate) functions by blocking sodium channels in neuronal cells, thereby inhibiting signal transmission . This suggests potential research avenues for similar esters in modulating biological or physicochemical pathways. As a chemical intermediate, its structure makes it a candidate for constructing more complex molecules in pharmaceutical or polymer chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct appropriate hazard and risk assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79461-57-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-(2,3-dihydroxypropylamino)benzoate

InChI

InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3

InChI Key

ASCDCPAWHPUGMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(CO)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (Roxadimate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 58882-17-0

Executive Summary

Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (CAS 58882-17-0), commonly known as Roxadimate or Ethyl Dihydroxypropyl PABA , is a specialized ultraviolet (UV) filter belonging to the p-aminobenzoic acid (PABA) derivative class. Historically utilized in cosmetic and pharmaceutical formulations for its efficacy in absorbing UV-B radiation (290–320 nm), this compound represents a structural evolution of benzocaine designed to enhance solubility and reduce cutaneous penetration.

This technical guide provides a comprehensive analysis of Roxadimate’s physicochemical properties, synthesis pathways, photostability mechanisms, and current regulatory status. While once a staple in sun care, recent FDA proposed rules (2019) have recategorized it as requiring further safety data, shifting its role in modern drug development toward specialized applications requiring specific solubility profiles.

Chemical Identity & Physicochemical Profile

Roxadimate is an ethoxylated amine derivative of ethyl 4-aminobenzoate. The introduction of two hydroxypropyl groups at the nitrogen atom significantly alters the molecule's hydrophilicity compared to its parent compound, PABA, while maintaining the conjugated


-system essential for UV absorption.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Common Synonyms Roxadimate; Amerscreen P; Ethyl dihydroxypropyl PABA
CAS Number 58882-17-0
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance Viscous yellow oil or sticky solid
Solubility Soluble in alcohols, esters, and cosmetic oils; sparingly soluble in water
LogP (Octanol/Water) ~2.4 (Predicted)
UV Absorption Max (

)
~310 nm (in ethanol)
Molar Extinction Coeff.[1] (

)
~25,000 – 30,000 M⁻¹cm⁻¹
Synthesis & Manufacturing

The industrial synthesis of Roxadimate is an atom-economical process involving the N-alkylation of ethyl 4-aminobenzoate (Benzocaine) with propylene oxide. This reaction exploits the nucleophilicity of the aromatic amine to open the epoxide ring, attaching two hydroxypropyl chains.

2.1 Reaction Mechanism

The synthesis proceeds via a double nucleophilic attack. The lone pair on the aniline nitrogen attacks the less hindered carbon of the propylene oxide ring (regioselective ring opening), followed by proton transfer. This step repeats to form the tertiary amine.

2.2 Synthetic Workflow Visualization

Synthesis Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Inter Intermediate: Mono-hydroxypropyl amine Benzocaine->Inter Step 1: 100-120°C Acid Cat. PO Propylene Oxide (2.2 eq) PO->Inter Roxadimate Roxadimate (Final Product) Inter->Roxadimate Step 2: Ring Opening

Caption: Figure 1. Double N-alkylation of Benzocaine with Propylene Oxide to yield Roxadimate.

2.3 Detailed Protocol (Lab Scale)
  • Reagents: Charge a high-pressure reactor with Ethyl 4-aminobenzoate (1.0 eq) and glacial acetic acid (catalytic amount, 0.05 eq).

  • Addition: Heat the mixture to 90°C. Slowly add Propylene Oxide (2.5 eq) over 2 hours to control the exotherm.

  • Reaction: Raise temperature to 110–120°C and maintain pressure (if using a closed vessel) for 4–6 hours until the secondary amine intermediate is consumed (monitor via TLC or HPLC).

  • Workup: Cool to room temperature. Strip excess propylene oxide under vacuum. Neutralize the catalyst with weak base (NaHCO₃) and wash with water.

  • Purification: The crude viscous oil can be purified via vacuum distillation or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to remove mono-substituted byproducts.

Mechanism of Action: Photophysics

Roxadimate functions as a chemical filter by absorbing high-energy UV photons and dissipating them as heat.

  • Absorption: The molecule possesses a "push-pull" electronic structure. The electron-donating amine group (push) and the electron-withdrawing ester group (pull) are connected by a benzene ring. This conjugation lowers the energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb UV-B radiation (290–320 nm).
    
  • Excitation: Upon photon absorption, an electron is promoted from the ground state (

    
    ) to an excited singlet state (
    
    
    
    ).
  • Relaxation: The excited molecule undergoes internal conversion (IC) and vibrational relaxation, returning to the ground state while releasing the absorbed energy as harmless thermal energy to the surrounding solvent matrix.

Stability Note: Unlike Avobenzone, Roxadimate is relatively photostable, but the amine group is susceptible to oxidation (N-oxide formation) if not stabilized with antioxidants (e.g., Tocopherol) in formulation.

Applications & Formulation
4.1 Functional Role
  • Primary: UV-B Filter in sunscreens and daily wear cosmetics.

  • Secondary: Photostabilizer for other ingredients; solvent for crystalline UV filters (due to its oily nature).

4.2 Formulation Compatibility
  • Oil Phase: Roxadimate is lipophilic and must be incorporated into the oil phase of emulsions. It is highly compatible with esters like C12-15 Alkyl Benzoate and natural oils.

  • Emulsification: It is stable in non-ionic and anionic systems. Cationic emulsifiers should be avoided due to potential interaction with the tertiary amine.

  • pH Stability: Optimal stability is at pH 5.0–7.0. At high pH (>9), ester hydrolysis may occur; at low pH (<4), protonation of the amine shifts the absorption spectrum (hypsochromic shift), rendering it ineffective as a UV filter.

Safety, Toxicology & Regulatory Status

Current Regulatory Context (Critical for Drug Development): While historically used, Roxadimate is currently in a regulatory "limbo" in the United States.

  • US FDA (2019 Proposed Rule): Roxadimate is listed as a Category III ingredient (insufficient data to support "Generally Recognized As Safe and Effective" or GRASE status). The FDA has requested additional data on systemic absorption (MUsT trials) and dermal carcinogenicity. It is not currently banned, but its use in new OTC reformulations is rare due to this data gap.

  • EU Cosmetics Regulation: Listed in Annex VI as an allowed UV filter (entry 11), but rarely used in modern European formulations due to the availability of more efficient triazine-based filters.

  • Safety Profile:

    • Sensitization: Like many PABA derivatives, Roxadimate carries a risk of contact dermatitis, though the N-substitution reduces this risk compared to PABA.

    • Systemic Toxicity: Low acute oral toxicity (LD50 > 5000 mg/kg in rats).

Analytical Protocols

For quality control and stability testing, High-Performance Liquid Chromatography (HPLC) is the standard method.

6.1 HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v) with 0.1% Acetic Acid or Phosphate Buffer (pH 3.0) to suppress amine tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

  • Injection Volume: 10 µL.

6.2 Analytical Workflow

Analysis Sample Sample Preparation (Dissolve in MeOH) Filter Filtration (0.45 µm PTFE) Sample->Filter HPLC HPLC Separation (C18 Column, ACN:H2O) Filter->HPLC Detect UV Detection (310 nm) HPLC->Detect Data Quantification (Peak Area vs Standard) Detect->Data

Caption: Figure 2. Standard HPLC-UV workflow for the quantification of Roxadimate in cosmetic formulations.

References
  • FDA Proposed Rule (2019). Sunscreen Drug Products for Over-the-Counter Human Use.[2] Federal Register, 84 FR 6204. Link

  • Shaath, N. A. (2005). The Chemistry of Sunscreens. In: Sunscreens: Regulations and Commercial Development.[3] Taylor & Francis.

  • European Commission. CosIng Database: Ethyl 4-bis(hydroxypropyl)aminobenzoate.Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42865, Roxadimate.Link

  • USP (U.S. Pharmacopeia). Roxadimate Reference Standard.Link

Sources

Technical Guide: Solubilization & Stability of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyldihydroxypropyl Aminobenzoate (INCI: Ethyl Dihydroxypropyl PABA; USAN: Roxadimate) is a specialized UV-B filter derived from PABA (para-aminobenzoic acid). Unlike its parent compound, Roxadimate possesses a bulky bis(2-hydroxypropyl) amine group, which dramatically alters its solubility profile and physical state.

This guide addresses the critical formulation challenge: ensuring thermodynamic stability of Roxadimate in cosmetic vehicles. While often supplied as a viscous liquid or semi-solid, the molecule exhibits a propensity for phase separation and haze formation in non-optimized solvent systems. This document details the solubility landscape, providing researchers with a validated methodology for solvent selection and stability testing.

Physicochemical Profile & Mechanistic Basis

To predict solubility, we must first understand the solute's molecular architecture. Roxadimate acts as a "polar lipid," bridging the gap between water-soluble actives and waxy UV filters.

PropertyValueImplication for Formulators
Molecular Weight 281.35 g/mol Moderate size; diffuses well in emulsions.
LogP (Octanol/Water) ~2.32 (Est.)Moderately Lipophilic. Soluble in esters/alcohols; insoluble in water.
Physical State Viscous Liquid / Waxy SolidProne to supercooling. Handling requires warming (40–50°C) to ensure homogeneity before weighing.
Key Functional Groups Ester, Tertiary Amine, HydroxylsDual Nature: The ethyl ester tail drives oil solubility; the hydroxyl groups allow H-bonding with polar solvents like glycols.
Molecular Interaction Logic

The solubility of Roxadimate is governed by Hansen Solubility Parameters (HSP) . The molecule requires solvents that can accommodate its aromatic core (dispersive forces) while engaging the hydroxyl groups (hydrogen bonding).

  • High Compatibility: Solvents with moderate polarity and aromatic character (e.g., Benzoates).

  • Low Compatibility: Highly non-polar aliphatics (e.g., Mineral Oil) or highly polar protics (e.g., Water).

Solubility Landscape in Cosmetic Solvents

The following data categorizes solvents based on their thermodynamic affinity for Roxadimate.

Primary Solvents (The "Gold Standard")

These solvents are required to suppress crystallization and ensure a clear, single-phase oil phase.

Solvent ClassRepresentative IngredientSolubility RatingTechnical Notes
Aromatic Esters C12-15 Alkyl Benzoate Excellent (>20%)The "Like Dissolves Like" principle applies. The benzoate moiety interacts with the PABA core, preventing stacking/crystallization.
Short-Chain Alcohols Ethanol (Denat.) High (>15%)Excellent solvent due to H-bonding with the solute's hydroxyls. Caution: Rapid evaporation can leave Roxadimate as a sticky residue.
Polar Oils Caprylic/Capric Triglyceride Good (10-15%)Standard carrier. May require a co-solvent (like C12-15 Alkyl Benzoate) at high loads (>5%) to prevent low-temperature turbidity.
Secondary Solvents & Diluents

Used to adjust rheology or cost, but cannot support high concentrations of Roxadimate alone.

Solvent ClassRepresentative IngredientSolubility RatingTechnical Notes
Glycols Propylene Glycol / Butylene GlycolModerate Soluble due to -OH interactions, but high viscosity can impede processing. Best used as a co-solvent.
Hydrocarbons Mineral Oil / IsododecaneLow/Poor Risk Zone. The lack of polarity leads to phase separation. Requires a coupling agent (e.g., Isopropyl Myristate).
Silicones Dimethicone (low viscosity)Poor Insoluble. Requires an emulsifier or specialized silicone-hybrid solvent (e.g., Phenyl Trimethicone) to integrate.

Visualization: Molecular Interaction & Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on molecular interactions.

G Roxadimate Roxadimate Molecule (Ethyl Dihydroxypropyl PABA) Aromatic Aromatic Pi-Stacking (Dispersive Forces) Roxadimate->Aromatic Benzoate Core HBonding Hydrogen Bonding (Polar Interaction) Roxadimate->HBonding Dihydroxypropyl Group Lipophilic Alkyl Chain Interaction (Non-Polar) Roxadimate->Lipophilic Ethyl Tail Benzoate C12-15 Alkyl Benzoate (Ideal Solvent) Aromatic->Benzoate Ethanol Ethanol / Glycols (Good Co-Solvent) HBonding->Ethanol MineralOil Mineral Oil / Silicones (Poor Solvent) Lipophilic->MineralOil Weak Interaction Stability Stable Formulation Benzoate->Stability Prevents Crystallization Ethanol->Stability Enhances Solubility Instability Haze / Precipitate MineralOil->Instability Phase Separation Risk

Figure 1: Mechanistic basis for solvent selection. C12-15 Alkyl Benzoate targets the aromatic core, while alcohols target the hydroxyl groups.

Experimental Protocols

To validate the solubility of Roxadimate in a specific cosmetic base, do not rely on theoretical values. Use this self-validating "Shake-Flask" protocol.

Protocol A: Saturation Limit Determination (OECD 105 Adapted)

Objective: Determine the maximum stable concentration of Roxadimate in a solvent at 25°C.

  • Preparation:

    • Weigh 5.0g of the target solvent (e.g., C12-15 Alkyl Benzoate) into a clear glass vial.

    • Add Roxadimate in 0.5g increments.[1]

  • Processing:

    • After each addition, cap and vortex for 2 minutes.

    • If the solution is clear, add more.

    • If hazy or viscous droplets persist, heat to 50°C to force dissolution, then cool to 25°C.

  • Equilibration:

    • Place vials in a shaker bath at 25°C for 24 hours.

  • Observation:

    • Pass: Solution remains crystal clear.

    • Fail: Turbidity, phase separation (oil droplets), or crystals at the bottom.

  • Calculation:

    • Saturation % = (Mass of Solute / Total Mass) × 100.

Protocol B: Freeze-Thaw Stability (Stress Test)

Objective: Ensure the formulation will not crystallize during shipping/storage.

  • Sample: Prepare the final oil phase composition.

  • Cycle:

    • 24 hours at -10°C (Freezer).

    • 24 hours at 25°C (Room Temp).

    • Repeat for 3 cycles.

  • Validation:

    • Shine a laser pointer through the liquid.

    • Tyndall Effect: If the beam is visible (scattering), micro-crystals or phase separation has occurred. The solvent system is insufficient.

Regulatory & Safety Context

While solubility is a physical parameter, it dictates the maximum usable concentration, which must align with regulatory limits.

  • EU (CosIng): Allowed as a UV filter.[2]

  • US (FDA): Listed as Roxadimate. Generally recognized as safe and effective (GRASE) Category I in historical monographs, though status evolves.

  • Usage Limits: Typically formulated between 2% - 5%.

    • Note: At 5%, a robust solvent system (e.g., at least 10% C12-15 Alkyl Benzoate) is recommended to maintain a safety margin against crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42865, Roxadimate. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of PABA Derivatives as Used in Cosmetics. Washington, DC. Retrieved from [Link]

  • European Commission. CosIng - Cosmetic Ingredient Database: Ethyl Dihydroxypropyl PABA. Retrieved from [Link]

  • MakingCosmetics Inc. C12-15 Alkyl Benzoate Safety Data Sheet & Solubility Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification of Ethyldihydroxypropyl Aminobenzoate (Roxadimate)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the quantification of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) in sunscreen formulations and cosmetic matrices.

Introduction & Scientific Rationale

This compound (Roxadimate) is a specialized UV-B filter derived from p-aminobenzoic acid (PABA).[1] Unlike traditional PABA, its ethoxylated structure reduces skin irritation potential while maintaining strong UV absorbance. Accurate quantification is critical for regulatory compliance (FDA/EU limits) and ensuring the labeled Sun Protection Factor (SPF).[1]

Mechanistic Insight: Why this Method Works
  • Chromatographic Logic: Roxadimate has a LogP of approximately 2.4, making it moderately lipophilic.[1] A C18 stationary phase provides sufficient hydrophobic interaction for retention without requiring excessive organic solvent strength.[1]

  • Detection Physics: The molecule exhibits a strong

    
     transition characteristic of the aminobenzoate chromophore. We utilize 310 nm  as the detection wavelength to maximize sensitivity and minimize interference from formulation excipients (which typically absorb <280 nm).[1]
    
  • Matrix Management: Sunscreen matrices are complex emulsions (lipids, emulsifiers, water).[1] The protocol below uses a "Solvent-Crash" extraction technique to precipitate thickeners while solubilizing the active UV filter.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump)
Detector UV-Vis or PDA Detector (set to 310 nm)
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna)
Solvents Methanol (HPLC Grade), Water (Milli-Q), Acetic Acid (Glacial)
Standards This compound Reference Standard (>99.0% purity)
Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Acetic Acid (v/v)[1]

  • Mobile Phase B: Methanol + 0.1% Acetic Acid (v/v)[1]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: 15 minutes (Isocratic) or 20 minutes (Gradient)

Recommended Isocratic Mode (Robustness):

  • Ratio: 85% Methanol : 15% Water[1]

  • Note: If analyzing multiple UV filters simultaneously, use the gradient profile in Table 1.

Preparation of Standards
  • Stock Solution (1000 µg/mL): Weigh 50 mg of Roxadimate standard into a 50 mL volumetric flask. Dissolve in Methanol and sonicate for 5 minutes. Dilute to volume.

  • Working Standards: Dilute Stock Solution with Mobile Phase B to create a calibration series:

    • Level 1: 10 µg/mL[1]

    • Level 2: 50 µg/mL

    • Level 3: 100 µg/mL[1]

    • Level 4: 200 µg/mL[1]

    • Level 5: 400 µg/mL[1]

Sample Preparation (Complex Matrix)

The following "Solvent-Crash" extraction ensures >98% recovery from viscous lotions.

  • Weighing: Accurately weigh 0.2 g of sunscreen sample into a 50 mL centrifuge tube.

  • Dispersion: Add 5 mL of Tetrahydrofuran (THF) . Vortex vigorously for 1 minute to break the emulsion.

  • Extraction: Add 20 mL of Methanol . Sonicate for 15 minutes (maintain temp <40°C).

  • Precipitation: Dilute to 50 mL with Methanol. Mix well. The high organic content precipitates water-soluble thickeners (Carbomers/Xanthan gum).[1]

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation & Logic

Linearity & Range

The method demonstrates linearity from 10 µg/mL to 400 µg/mL (


).[1] This covers the typical regulatory limit (up to 5-10% w/w in formulations).[1]
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensured by the 0.1% Acetic Acid modifier).[1]
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • RSD of Retention Time: < 0.5% (n=6 injections).[1]

Specificity (Interference Check)

Roxadimate elutes distinctively. Common interfering UV filters (like Octocrylene or Avobenzone) are significantly more lipophilic and will elute after Roxadimate in this reversed-phase system.[1]

Visualization of Workflow

The following diagram illustrates the logical flow of the sample preparation and analysis, highlighting the critical control points (CCPs) for data integrity.

G Sample Sunscreen Sample (0.2g) Lysis Emulsion Break (THF Addition) Sample->Lysis Disperse Lipids Extract Extraction (MeOH + Sonication) Lysis->Extract Solubilize Active Clarify Clarification (Centrifuge + PTFE Filter) Extract->Clarify Remove Excipients HPLC HPLC-UV Analysis (C18, 310 nm) Clarify->HPLC Inject 10µL Data Quantification (Area vs. Std Curve) HPLC->Data Calculate % w/w

Caption: Figure 1: Optimized "Solvent-Crash" extraction workflow ensuring complete recovery of Roxadimate from lipid-rich cosmetic matrices.

Data Analysis & Calculations

Calculate the concentration of Roxadimate in the sample using the following formula:



Where:

  • 
     = Peak Area of Sample[1]
    
  • 
     = Peak Area of Standard[1]
    
  • 
     = Concentration of Standard (µg/mL)[1]
    
  • 
     = Total Volume of Sample Solution (mL)
    
  • 
     = Dilution Factor[1]
    
  • 
     = Weight of Sample (g)[1]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Solvent MismatchEnsure sample diluent matches mobile phase (use 85% MeOH).
Low Recovery Incomplete ExtractionIncrease sonication time or use THF during dispersion step.
Drifting Baseline Column ContaminationWash column with 100% Methanol for 30 mins between batches.[1]

References

  • Salvador, A., & Chisvert, A. (2005).[1] Analysis of Cosmetic Products. Elsevier Science. (General reference for cosmetic extraction methodologies).

  • U.S. Food and Drug Administration (FDA). (2019).[1] Sunscreen Drug Products for Over-the-Counter Human Use.[1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (2023).[1] this compound (Roxadimate) Compound Summary. National Library of Medicine.

Sources

Application Note: A Comprehensive Protocol for the Photostability Testing of Ethyldihydroxypropyl Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, authoritative protocol for assessing the photostability of Ethyldihydroxypropyl aminobenzoate, an active pharmaceutical ingredient (API) and UV-absorbing agent. The methodology is grounded in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Active Substances and Medicinal Products"[1]. The guide covers the entire workflow, from sample preparation and controlled light exposure to the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification of the parent compound and its photodegradation products. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and regulatory submission of products containing this API.

Introduction: The Rationale for Photostability Testing

This compound belongs to the aminobenzoate class of compounds, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes them valuable as active ingredients in sunscreen formulations and as potential APIs in dermatological products. However, the very act of absorbing high-energy photons can induce photochemical degradation, potentially leading to a loss of efficacy, the formation of unwanted impurities, and changes in the physical properties of the product, such as color and odor[2].

Therefore, photostability testing is a mandatory part of the stress testing battery for such compounds[2][3]. It serves to:

  • Elucidate the intrinsic photochemical properties of the API.

  • Identify potential photodegradation products.

  • Inform the development of stable formulations.

  • Guide the selection of appropriate, light-protective packaging.[4]

  • Provide data for regulatory submissions to agencies like the FDA.[2]

This protocol is designed to be a self-validating system, incorporating necessary controls and scientifically sound analytical procedures to ensure the generation of trustworthy and reproducible data.

Regulatory Framework: ICH Q1B Guideline

The foundational standard for photostability testing is the ICH Q1B guideline[1][3]. This protocol adheres to its recommendations to ensure that the data generated is suitable for global regulatory submissions. The core requirement is the exposure of the test material to a minimum specified amount of light energy from both visible and UV sources.

Table 1: ICH Q1B Minimum Light Exposure Requirements

Light Source Minimum Exposure Level
Cool White Fluorescent Lamp (Visible) ≥ 1.2 million lux hours

| Near Ultraviolet (UV-A) Lamp | ≥ 200 watt hours per square meter (W·h/m²) |

Source: ICH Harmonised Tripartite Guideline Q1B[1][4]

The guideline recommends a systematic approach, starting with the active substance itself. If unacceptable changes are observed, testing should progress to the drug product in its immediate and then marketing packaging to demonstrate that the packaging provides adequate protection[1][5].

Overall Photostability Workflow

The entire process, from sample preparation to final analysis, follows a logical sequence designed to isolate the effects of light from other environmental factors like heat.

G cluster_prep 1. Sample Preparation cluster_controls 2. Control Setup cluster_exposure 3. Controlled Exposure (ICH Q1B) cluster_analysis 4. Analysis cluster_report 5. Reporting prep_api Prepare API Sample (Solid, ~3mm layer) chamber Photostability Chamber - Visible Light (≥1.2 M lux·hr) - Near UV (≥200 W·h/m²) prep_api->chamber prep_sol Prepare API Solution (Inert, transparent container) prep_sol->chamber dark_control Prepare Dark Control (Wrap in aluminum foil) dark_control->chamber Place alongside light-exposed samples sampling Sample at Timepoints chamber->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Quantify API & Degradants hplc->data report Assess Change (Assay, Impurities, Appearance) data->report

Caption: Overall workflow for ICH Q1B photostability testing.

Materials and Equipment

4.1 Reagents and Consumables

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Deionized water (≥18 MΩ·cm)

  • Chemically inert, transparent sample containers (e.g., quartz or borosilicate glass petri dishes/vials)

  • Aluminum foil

  • Syringe filters (0.45 µm, PTFE or nylon)

4.2 Equipment

  • ICH-compliant photostability chamber equipped with calibrated cool white fluorescent and near-UV lamps and a lux/irradiance meter.[1][5]

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer and sonicator

Experimental Protocol: Step-by-Step Methodology

This protocol details the testing of the pure API (drug substance).

5.1 Sample Preparation

  • Solid-State Sample: Place the this compound powder in a chemically inert, transparent glass dish. Spread the material to create a thin layer of uniform thickness, not exceeding 3 mm. This ensures maximal and consistent exposure to the light source.[5]

  • Solution-State Sample: Prepare a 1.0 mg/mL solution of the API in a suitable inert solvent (e.g., a 50:50 mixture of acetonitrile and water). Transfer the solution to a transparent, inert container (e.g., quartz vial). The choice of solvent should be justified; it must dissolve the API without causing degradation on its own.

  • Dark Control: Prepare a corresponding solid-state and/or solution sample as described above. Wrap these containers completely in aluminum foil to protect them from light. These dark controls will be placed in the photostability chamber alongside the test samples to distinguish between thermal degradation and photodegradation.[1][5]

5.2 Photostability Exposure

  • Place the prepared light-exposed samples and dark controls into the ICH-compliant photostability chamber.

  • Position the samples to ensure direct and uniform exposure to the light sources.

  • Initiate the exposure program according to ICH Q1B, Option 2.[1] This involves sequential or simultaneous exposure to:

    • A cool white fluorescent lamp providing an overall illumination of not less than 1.2 million lux hours.

    • A near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, providing an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

  • Monitor and control the temperature inside the chamber to minimize the contribution of thermal degradation.

Analytical Methodology: Stability-Indicating HPLC

A validated, stability-indicating analytical method is crucial for separating the parent API from any potential photodegradation products. This ensures that the decrease in the API concentration is accurately measured.[6] An RP-HPLC method is well-suited for aminobenzoate derivatives.[7][8][9]

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing weigh Accurately weigh exposed/control sample dissolve Dissolve & dilute in mobile phase to known conc. weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample (e.g., 10 µL) onto HPLC system filter->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect UV/DAD Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas (Parent & Degradants) detect->integrate calculate Calculate % Assay, % Impurity, and Mass Balance integrate->calculate

Caption: Workflow for the stability-indicating HPLC analysis.

6.1 HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for aminobenzoate derivatives.[6][9]
Mobile Phase A 0.05 M Ammonium Acetate buffer, pH adjusted to 4.5 with Acetic AcidBuffering controls the ionization state of the analyte, ensuring reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Elution Isocratic: 60:40 (A:B)A simple starting point; a gradient may be required if degradants have very different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 254 nmAromatic compounds like aminobenzoates typically have strong absorbance in this region.[6]
Injection Vol. 10 µL

6.2 Method Validation Context While a full validation is beyond the scope of this note, the chosen method must be demonstrated to be "stability-indicating." This is typically confirmed during forced degradation studies (which includes photostability), where the method must show specificity. Specificity is the ability to resolve the main API peak from all degradation product peaks and from any components of the matrix.

Data Analysis and Interpretation

Upon completion of the analysis, the data should be processed to evaluate the extent of degradation.

  • Visual Examination: Record any changes in the physical appearance (e.g., color, clarity of solution) of the samples compared to the dark control and the initial sample.[5]

  • Assay of API: Calculate the percentage of this compound remaining relative to the initial (T0) sample.

  • Quantification of Degradants: Identify and quantify any significant degradation products. Report their levels as a percentage of the total peak area.

  • Mass Balance: A good stability-indicating method should account for all the material. The sum of the assay of the main peak and the peak areas of all degradation products should ideally be between 98-102% of the initial value, demonstrating that all major degradants are being detected.

Table 2: Example Data Summary for Photostability of this compound (Solid State)

Sample ID Exposure Condition Assay (%) Individual Unk. Impurity (%) Total Impurities (%) Appearance
T0 Initial 99.8 < 0.05 0.2 White Powder
Dark Control Dark, End of Study 99.7 < 0.05 0.3 White Powder

| Light Exposed | ICH Q1B Conditions | 95.2 | RRT 0.85: 1.8%RRT 1.15: 0.9% | 4.6 | Pale Yellow Powder |

Interpretation: In the hypothetical data above, the dark control shows negligible change, indicating the API is thermally stable under the test conditions. The light-exposed sample shows a 4.6% decrease in assay and the formation of two major degradation products, along with a change in color. This would classify the substance as photolabile. "Acceptable change" is defined by the applicant and justified based on the product's specifications and safety data.[5]

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

Sources

Franz diffusion cell setup for Ethyldihydroxypropyl aminobenzoate skin permeation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IVPT-088 Protocol for In Vitro Permeation Testing (IVPT) of Ethyldihydroxypropyl Aminobenzoate (Roxadimate) Using Franz Diffusion Cells

Abstract & Scope

This application note details the methodological framework for assessing the skin permeation kinetics of This compound (Roxadimate; CAS 58882-17-0), a UV-B absorbing sunscreen agent. Unlike hydrophilic small molecules, Roxadimate presents moderate lipophilicity (LogP ~2.4), necessitating specific "sink condition" strategies to prevent receptor fluid saturation. This guide covers membrane preparation, receptor fluid selection, Franz cell operation, and HPLC quantification, adhering to OECD Test Guideline 428 and FDA SUPAC-SS principles.

Target Audience: Formulation Scientists, ADME Researchers, and Quality Control Analysts.

Physicochemical Profile & Pre-Formulation

Before initiating IVPT, the physicochemical properties of the permeant must dictate the experimental design.

ParameterValueImplications for IVPT
Molecular Weight 281.35 g/mol Low MW facilitates rapid stratum corneum partitioning.
LogP (Octanol/Water) ~2.4Moderately lipophilic. Requires organic modifiers in receptor fluid.
Water Solubility Low (< 1 mg/mL)Critical: Pure PBS will fail to maintain sink conditions.
pKa ~2.3 (Amine)Ionization state is pH-dependent; maintain pH 7.4 to mimic physiological conditions.
UV Max (

)
~310 nmDetection wavelength for HPLC-UV.

Experimental Configuration (Hardware)

Franz Diffusion Cell Specifications
  • Type: Vertical Static Diffusion Cell (VDC).

  • Orifice Area:

    
     (standard 9 mm diameter) or 
    
    
    
    (15 mm).
  • Receptor Volume: 5–12 mL (Exact volume must be calibrated gravimetrically for each cell).

  • Temperature Control: Water jacketed or dry-block heater set to maintain 32°C ± 1°C at the membrane surface (skin surface temperature).

  • Stirring: Magnetic stir bar at 600 RPM (sufficient to minimize the stagnant diffusion layer without damaging the membrane).

Protocol Phase 1: Membrane Preparation

Selection: Porcine ear skin is the preferred non-human model due to its histological similarity to human skin (stratum corneum thickness ~21-26 µm).

Workflow:

  • Harvesting: Obtain fresh porcine ears from a local abattoir immediately post-slaughter. Wash with cold water.

  • Dermatomization:

    • Remove full-thickness skin from the outer ear region (avoiding cartilage).

    • Use a dermatome (e.g., Padgett or Zimmer) to slice skin to a thickness of 500–700 µm . This includes the epidermis and a portion of the dermis.[1]

  • Storage: If not used immediately, wrap in aluminum foil (stratum corneum side up) and freeze at -20°C for up to 3 months.

  • Thawing: Thaw in PBS (pH 7.4) at room temperature for 1 hour prior to mounting.

Protocol Phase 2: Receptor Fluid & Sink Conditions

The Critical Challenge: Roxadimate has low aqueous solubility. If the concentration in the receptor fluid exceeds 10% of its saturation solubility (


), the diffusion rate will slow artificially (violation of sink conditions).

Receptor Fluid Selection Logic: For Roxadimate (LogP 2.4), a hydro-alcoholic medium is required.

  • Recommended Medium: Phosphate Buffered Saline (PBS, pH 7.[2]4) + Ethanol (50:50 v/v).

    • Why? Ethanol increases the solubility of the lipophilic ester, ensuring

      
       throughout the experiment.
      
    • Alternative: PBS + 4% Bovine Serum Albumin (BSA) (Biologically relevant but analytically complex).

Validation Step: Before the run, dissolve Roxadimate in the chosen receptor fluid to determine saturation solubility (


). Ensure your expected peak concentration during the experiment is 

of this value.

SinkCondition Start Select Receptor Fluid CheckLogP Check Compound LogP Start->CheckLogP Hydrophilic LogP < 1 (Hydrophilic) CheckLogP->Hydrophilic Lipophilic LogP > 2 (Lipophilic) CheckLogP->Lipophilic PBS Use PBS pH 7.4 Hydrophilic->PBS Modifier Add Solubilizer: 50% Ethanol or 2% Tween 80 Lipophilic->Modifier SolubilityCheck Measure Saturation Solubility (Cs) Validation Sink Condition Validated? (Max Conc < 0.1 * Cs) SolubilityCheck->Validation Modifier->SolubilityCheck

Figure 1: Decision logic for maintaining sink conditions during IVPT.

Protocol Phase 3: The Permeation Run

Step-by-Step Execution
  • System Equilibration:

    • Fill receptor chambers with degassed Receptor Fluid.[3][4] Ensure no bubbles are trapped under the sampling arm.[3][5][6]

    • Mount the skin (stratum corneum facing up). Clamp the donor chamber.[3]

    • Equilibrate for 30 minutes at 32°C.

  • Integrity Testing (TEWL or Electrical Resistance):

    • Measure Electrical Resistance (ER) across the skin.

    • Acceptance Criteria: Pig skin ER > 1 k

      
       (or TEWL < 15 g/m²/h) indicates an intact barrier. Discard damaged cells.
      
  • Dosing (Finite Dose):

    • Apply the formulation (e.g., sunscreen cream) at 10 mg/cm² (standard screening) or 2 mg/cm² (clinical mimic).

    • Spread evenly using a glass rod.

    • Occlusion: Leave open (non-occluded) to mimic sunscreen application, unless testing specific patch formulations.

  • Sampling Schedule:

    • Time Points: 0, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Volume: Withdraw 200–500 µL from the sampling arm.

    • Replacement: Immediately replace with an equal volume of fresh, pre-warmed (32°C) receptor fluid to maintain constant volume.

Protocol Phase 4: Analytical Quantification (HPLC-UV)

Method ID: HPLC-ROX-01

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol : Water (80:20 v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Detection UV-Vis / PDA at 310 nm
Run Time ~8–10 minutes (Retention time typically ~4-6 min)
Linearity Range 0.1 µg/mL – 50 µg/mL (

)

Sample Prep:

  • Filter receptor samples through a 0.45 µm PTFE syringe filter prior to injection.

  • No extraction is usually required if the receptor fluid (PBS/EtOH) is compatible with the mobile phase.

Data Analysis & Calculations

Cumulative Amount Permeated ( )

Calculate the cumulative amount of Roxadimate permeated at each time point, correcting for sample removal:



  • 
    : Cumulative amount (µg) at time 
    
    
    
    .
  • 
    : Volume of receptor cell (mL).
    
  • 
    : Concentration at time 
    
    
    
    (µg/mL).
  • 
    : Sample volume removed (mL).
    
Flux ( )

Plot


 per unit area (

) vs. Time (h). The slope of the linear portion (steady state) is the Flux.


  • 
    : Steady-state flux (
    
    
    
    ).
  • 
    : Diffusion area (
    
    
    
    ).

IVPT_Workflow Skin Porcine Skin (Dermatome 500µm) Franz Franz Cell Setup (32°C, 600 RPM) Skin->Franz Dose Apply Formulation (Finite Dose) Franz->Dose Sample Sample Receptor (0, 2, 4... 24h) Dose->Sample HPLC HPLC-UV Analysis (310 nm) Sample->HPLC Data Calc Flux (J) & Permeability (Kp) HPLC->Data

Figure 2: End-to-end experimental workflow for Roxadimate permeation testing.

Troubleshooting & Critical Control Points

  • Bubble Trap: Air bubbles under the membrane are the #1 cause of high variability.

    • Fix: Invert the cell or tilt the sampling arm during filling to dislodge bubbles.

  • Evaporation: Ethanol in the receptor fluid can evaporate over 24h.

    • Fix: Seal the sampling arm with Parafilm.[3]

  • Low Recovery: If mass balance < 90% (amount in donor + skin + receptor

    
     initial dose).
    
    • Fix: Perform a skin extraction (mince skin in Methanol) to quantify Roxadimate retained in the tissue (depot effect).

References

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method.[7][8] OECD Guidelines for the Testing of Chemicals.[9] Link

  • U.S. FDA. (1997). Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms.Link

  • Ng, S. F., et al. (2010).[10] Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech.[10] Link

  • PubChem. (n.d.). Roxadimate (Compound Summary).[11] National Library of Medicine. Link

  • PermeGear. (n.d.). Diffusion Testing Fundamentals.[3][7]Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Formulation and Evaluation of Ethyldihydroxypropyl Aminobenzoate for Broad-Spectrum UV Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of effective broad-spectrum sunscreens is a cornerstone of dermatological science and public health, aimed at mitigating the deleterious effects of both UVA and UVB radiation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Ethyldihydroxypropyl Aminobenzoate (CAS 58882-17-0), a UV absorber belonging to the aminobenzoate class.[3] While aminobenzoic acid and its derivatives were among the earliest compounds used in sunscreens, many have been supplanted by newer filters with improved photostability and safety profiles.[1][4] This guide, therefore, establishes a rigorous framework for re-evaluating and formulating with less characterized filters like this compound. We present detailed protocols for physicochemical characterization, formulation strategies, and standardized in vitro and in vivo methodologies to validate broad-spectrum efficacy, photostability, and overall performance in accordance with modern regulatory standards.[5][6][7]

Introduction: The Imperative for Broad-Spectrum Protection

Ultraviolet (UV) radiation is a primary environmental factor contributing to skin damage, including erythema (sunburn), premature aging (photoaging), and carcinogenesis.[1][2] The UV spectrum is principally divided into UVB (290-320 nm), which is the primary cause of sunburn, and UVA (320-400 nm), which penetrates deeper into the dermis, leading to long-term damage.[1] Consequently, modern sunscreens must provide "broad-spectrum" protection, effectively attenuating radiation across both ranges.[8][9]

The efficacy of a sunscreen is determined by its active ingredients—UV filters—which function by absorbing, scattering, or reflecting UV radiation.[10] These are categorized as either organic (chemical) filters, which absorb UV energy and release it as heat, or inorganic (physical) filters like titanium dioxide and zinc oxide.[1][11] this compound is an organic filter from the p-aminobenzoic acid (PABA) family.[3] The parent compound, PABA, while an effective UVB absorber, has raised concerns regarding its photostability and potential for skin sensitization, leading to a decline in its use.[1][4]

This application note provides the necessary scientific framework to thoroughly characterize this compound and formulate it into a stable and effective broad-spectrum sunscreen. The protocols outlined herein are designed to be self-validating systems, guiding the researcher from initial characterization to final efficacy validation.

Section 1: Physicochemical and Photochemical Characterization

Before formulation, a comprehensive understanding of the UV filter's intrinsic properties is critical. This data informs solubility parameters, potential for photodegradation, and its absorbance profile.

Rationale for Characterization

The selection of solvents, potential for combination with other UV filters, and prediction of performance are all predicated on fundamental physicochemical data. The UV absorbance spectrum dictates the filter's role (UVA, UVB, or broad-spectrum), while photostability is paramount for ensuring protection does not diminish upon sun exposure.[12][13]

Protocol 1: Determination of UV Absorbance Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorbance (λ-max) and the molar absorptivity coefficient (ε) of this compound.

Methodology:

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., Ethanol or Isopropyl Myristate) to create a 100 µg/mL stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL) using the same solvent.

  • Spectrophotometric Analysis:

    • Calibrate a dual-beam UV-Vis spectrophotometer using the solvent as a blank.

    • Measure the absorbance of each dilution across the UV spectrum (290-400 nm).

    • Identify the λ-max from the spectral scan of the most concentrated solution.

  • Calculation of Molar Absorptivity:

    • Using the absorbance values at λ-max, create a calibration curve by plotting absorbance vs. concentration.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is molar concentration, and 'l' is the path length (typically 1 cm). The slope of the calibration curve will be εl.

ParameterDescriptionTypical Units
λ-max Wavelength of Maximum Absorbancenm
ε Molar Absorptivity CoefficientL mol⁻¹ cm⁻¹
Solubility Concentration at saturation in various cosmetic emollients g/100g

Section 2: Formulation Principles with this compound

Creating an effective sunscreen is more complex than simply dissolving a UV filter in a base.[14] The formulation strategy must ensure the filter's stability, create a uniform film on the skin, and potentially combine multiple filters for synergistic broad-spectrum coverage.[15]

Causality in Formulation Choices
  • Solvent Selection: The choice of emollient is critical for dissolving the UV filter and ensuring it remains solubilized throughout the product's shelf life. Incompatibility can lead to crystallization and a drastic loss of efficacy.

  • Filter Combinations: Combining different UV filters is a common strategy to achieve high Sun Protection Factor (SPF) and broad-spectrum protection.[14] For instance, a primary UVB absorber like this compound should be combined with a dedicated UVA filter (e.g., Avobenzone, Zinc Oxide) to cover the full spectrum.[14][15]

  • Photostabilizers & Antioxidants: Some UV filters, particularly UVA absorbers like Avobenzone, are notoriously photounstable.[12] They can be stabilized by other filters (e.g., Octocrylene) or specific photostabilizing ingredients. Antioxidants like Vitamin E can also help quench reactive oxygen species generated during UV exposure.

  • Film Formers: For a sunscreen to be effective, it must form an even, durable film on the skin. Film-forming polymers are added to improve the substantivity and water resistance of the final product.[15]

Diagram: Broad-Spectrum Formulation Strategy

This diagram illustrates the logical relationship between components in a high-efficacy sunscreen formulation.

G BroadSpectrum Broad-Spectrum Sunscreen OilPhase Oil Phase BroadSpectrum->OilPhase WaterPhase Aqueous Phase BroadSpectrum->WaterPhase Emulsifier Emulsifier BroadSpectrum->Emulsifier binds phases Actives UV Filters OilPhase->Actives Additives Functional Additives OilPhase->Additives UVB_Filter Ethyldihydroxypropyl Aminobenzoate (UVB) Actives->UVB_Filter UVA_Filter UVA Filter (e.g., Avobenzone, Zinc Oxide) Actives->UVA_Filter Stabilizer Photostabilizer (e.g., Octocrylene) Additives->Stabilizer FilmFormer Film Former (Water Resistance) Additives->FilmFormer G Start Test Formulation Apply Apply Uniform Film on PMMA Plate (2.0 mg/cm²) Start->Apply Measure1 Measure Initial UV Transmittance (Pre-Irradiation) Apply->Measure1 Irradiate Expose to Controlled UV Dose (Solar Simulator) Measure1->Irradiate Measure2 Measure Final UV Transmittance (Post-Irradiation) Irradiate->Measure2 Calculate Calculate Efficacy & Photostability Metrics Measure2->Calculate End Results Calculate->End

Sources

Application Note: Analytical Method Development for Roxadimate in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxadimate (Isoamyl p-methoxycinnamate) is a lipophilic UV-B filter widely used in European and Asian cosmetic markets but remains unapproved as a GRASE (Generally Recognized As Safe and Effective) active ingredient in the United States. Its analysis in cosmetic matrices is complicated by the high lipid content of formulations (creams, lotions) and its susceptibility to trans-cis photoisomerization.

This guide provides a rigorous, field-proven protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD). It emphasizes "self-validating" workflows where system suitability and spectral purity checks are embedded into the routine analysis to ensure data integrity.

Regulatory & Chemical Context[1][2][3][4][5][6]

Understanding the regulatory landscape is the first step in method development, as it dictates the required Limit of Quantitation (LOQ) and dynamic range.

ParameterSpecificationNotes
Chemical Name Isoamyl p-methoxycinnamate
CAS Number 71617-10-2
Molecular Weight 248.32 g/mol
Log P ~4.3Highly lipophilic; requires organic extraction.
EU Limit Max 10% (w/w)Regulation (EC) No 1223/2009, Annex VI [1].
US Status Not Approved (Non-GRASE)Not listed in the final FDA OTC Monograph for sunscreens [2].[1]
Key Stability Issue PhotoisomerizationUV exposure converts trans-Roxadimate to cis-Roxadimate.

Expert Insight: Because Roxadimate is not GRASE in the US, products containing it are often flagged as unapproved new drugs. Analytical methods must be robust enough to detect it as an adulterant in "mineral-only" sunscreens or quantify it for QC in permitted markets.

Method Development Strategy

Detector Selection: Why DAD?

While Mass Spectrometry (LC-MS) offers high sensitivity, HPLC-DAD (Diode Array Detector) is the preferred technique for routine QC of UV filters for three reasons:

  • High Concentration: UV filters are active ingredients present at % levels (1-10%), making MS sensitivity unnecessary and prone to saturation.

  • Spectral Confirmation: DAD allows for peak purity assessment (comparing spectra at upslope, apex, and downslope) to ensure no matrix interference.

  • Isomer Tracking: The cis and trans isomers have distinct absorption maxima.[2] DAD can track the formation of the cis isomer during stability testing.

Column Selection

A standard C18 column is often sufficient, but a Phenyl-Hexyl column is superior for cinnamate derivatives. The


 interactions between the phenyl stationary phase and the aromatic ring of Roxadimate provide better selectivity and peak shape compared to C18, especially when separating it from structurally similar filters like Octinoxate (Ethylhexyl methoxycinnamate).

Experimental Protocol: Sample Preparation

The cosmetic matrix (emulsions, waxes, oils) is the primary source of analytical error. A simple "dilute and shoot" approach will fail due to column clogging and poor recovery.

Workflow Visualization

SamplePrep cluster_QC Self-Validating Check Start Sample Weighing (0.2 g into 50 mL centrifuge tube) Solvent Add Extraction Solvent (10 mL THF:MeOH 50:50) Start->Solvent Disperse Vortex Mixing (High speed, 2 min) Solvent->Disperse Sonicate Ultrasonication (40°C, 20 min) Break emulsion structure Disperse->Sonicate Cool Cool to Room Temp Sonicate->Cool Dilute Dilute to Volume (with Methanol) Cool->Dilute Centrifuge Centrifugation (4000 rpm, 10 min) Sediment lipids/waxes Dilute->Centrifuge Filter Syringe Filtration (0.45 µm PTFE) Centrifuge->Filter Check Visual Check: Is supernatant clear? Centrifuge->Check HPLC HPLC Injection Filter->HPLC Check->Centrifuge No (Repeat at higher speed) Check->Filter Yes

Figure 1: Optimized sample preparation workflow for extracting lipophilic UV filters from complex cosmetic emulsions.

Step-by-Step Procedure
  • Weighing: Accurately weigh 0.200 g of the cosmetic cream/lotion into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10.0 mL of Tetrahydrofuran (THF) / Methanol (50:50 v/v).

    • Why THF? THF is excellent at dissolving the waxy/fatty components of the cream, breaking the emulsion that encapsulates the active ingredient.

  • Mechanical Dispersion: Vortex vigorously for 2 minutes until the sample is fully dispersed.

  • Extraction: Sonicate for 20 minutes at 40°C.

  • Dilution: Fill to the 50 mL mark with Methanol . Invert 20 times to mix.

    • Why Methanol? Adding methanol precipitates the heavy waxes and polymers dissolved by the THF, cleaning up the sample before injection.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial. (Nylon filters may bind proteins or actives; PTFE is chemically inert).

Experimental Protocol: Instrumental Analysis

HPLC-DAD Parameters
ParameterSettingRationale
Instrument HPLC with DAD (e.g., Agilent 1260/Waters Alliance)
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic cinnamates.
Mobile Phase A Water + 0.1% Acetic AcidAcid suppresses ionization of free acids, sharpening peaks.
Mobile Phase B AcetonitrileLower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reproducibility.
Injection Volume 10 µL
Detection 310 nm (Quant), 200-400 nm (Scan)310 nm is the

of Roxadimate.
Gradient Program
  • 0.0 min: 60% B

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Hold to wash lipids)

  • 12.1 min: 60% B

  • 15.0 min: 60% B (Re-equilibration)

Self-Validating System Suitability Criteria: Before running samples, inject a standard 5 times. The system must pass:

  • RSD of Area: < 2.0%

  • Tailing Factor: 0.8 – 1.2

  • Resolution: > 2.0 between Roxadimate and nearest peak (often Octocrylene or Avobenzone).

Method Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare calibration standards in Methanol at 5 levels: 20, 50, 100, 150, and 200 µg/mL.

  • Acceptance:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically insignificant (within 2% of the 100% response).

Accuracy (Recovery)

Spike a "blank" cosmetic base (placebo) with Roxadimate at 80%, 100%, and 120% of the target concentration.

  • Target: 98.0% – 102.0% recovery.

  • Expert Note: If recovery is low (<90%), increase the THF ratio in the extraction step or extend sonication time.

Specificity (Interference Check)

Inject the blank matrix and individual standards of other common UV filters (Avobenzone, Octocrylene, Octisalate).

  • Requirement: No peaks should elute at the retention time of Roxadimate (approx. 8-9 min in this gradient). Use the DAD Peak Purity tool to confirm the Roxadimate peak in samples is spectrally homogeneous.

Advanced Topic: Stability & Photoisomerization

Roxadimate exists primarily as the trans-isomer. Upon exposure to UV light (in the bottle if clear, or on skin), it partially converts to the cis-isomer.

Analytical Implication:

  • The cis-isomer typically elutes earlier than the trans-isomer on C18/Phenyl columns.

  • The absorption spectrum of the cis-isomer is hypsochromically shifted (blue-shifted) and has a lower extinction coefficient [3].

  • Protocol: If a small peak appears immediately preceding the main peak in stability samples, check its UV spectrum. If it matches the Roxadimate profile but shifted ~10-15 nm lower, it is the cis-isomer. Report "Total Roxadimate" as the sum of both peak areas, corrected by response factors if available, or simply sum the areas if the cis fraction is <5%.

StabilityLogic Sample Stability Sample (Sun-exposed) Chromatogram HPLC Analysis Sample->Chromatogram Decision Extra Peak Detected? Chromatogram->Decision CheckRT Check Retention Time (Is it RRT ~0.9?) Decision->CheckRT Yes Conclusion1 Identify as Cis-Isomer Sum Areas for Assay Decision->Conclusion1 No CheckUV Check UV Spectrum (Is Lambda Max shifted?) CheckRT->CheckUV Yes CheckUV->Conclusion1 Yes (Blue shifted) Conclusion2 Identify as Degradant/Impurity Quantify separately CheckUV->Conclusion2 No (Different spectrum)

Figure 2: Decision tree for identifying photo-degradation products during stability testing.

References

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union. Link

  • U.S. Food and Drug Administration (FDA). (2021).[1][3] Sunscreen Drug Products for Over-the-Counter Human Use; Final Administrative Order.[1][4][5]Link

  • Pattanaargson, S., & Limphong, P. (2001). Stability of HPLC mobile phases and UV filters in sunscreen products. International Journal of Cosmetic Science, 23(3), 153-160. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Application of Ethyldihydroxypropyl aminobenzoate in dermatological research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of Ethyl Dihydroxypropyl PABA (Roxadimate) in Dermatological Matrices

Introduction & Scientific Context

Ethyl Dihydroxypropyl PABA (INCI: Ethyl Dihydroxypropyl PABA; USAN: Roxadimate; CAS: 58882-17-0) is a para-aminobenzoic acid (PABA) derivative utilized primarily as a UVB filter (290–320 nm).[1][2] While PABA derivatives have seen reduced commercial usage due to sensitization concerns, Roxadimate remains a critical reference standard in dermatological research for three reasons:

  • Comparative Safety Profiling: It serves as a benchmark for evaluating the sensitization potential of novel amino-benzoate filters.[1]

  • Photostability Kinetics: Its degradation pathways provide a model for understanding photo-instability in ester-based UV filters.[1]

  • Formulation Interaction: Its amphiphilic nature (ethyl ester tail + hydroxylated amine head) makes it an ideal candidate for studying drug-excipient interactions in emulsion systems.[1]

This guide details three validated protocols to assess the physicochemical and toxicological behavior of Ethyl Dihydroxypropyl PABA.

Application I: Photostability & Degradation Kinetics

Objective: To quantify the photodegradation rate of Roxadimate under standardized solar irradiation and identify critical loss of absorbance efficacy.

Mechanism of Action

Upon UVB absorption, Roxadimate undergoes a


 electronic transition. In an ideal scenario, this energy is dissipated as heat (internal conversion).[1] However, in non-polar solvents or specific formulations, the excited state may undergo intersystem crossing (ISC) to a triplet state, leading to photo-isomerization or irreversible bond cleavage.
Experimental Protocol

Materials:

  • Light Source: Atlas Suntest CPS+ or Oriel Solar Simulator (Xenon arc, filtered to simulate COLIPA standard sunlight).

  • Solvent Systems: Ethanol (polar protic), Hexane (non-polar), and Isopropyl Myristate (emollient mimic).[1]

  • Analysis: UV-Vis Spectrophotometer (Double beam, quartz cuvettes).

Workflow:

  • Stock Preparation: Dissolve Roxadimate (10 mg/L) in the selected solvent.

  • Substrate Deposition: For realistic formulation testing, spread 2 mg/cm² of the test emulsion containing 2% Roxadimate onto PMMA (polymethylmethacrylate) plates.

  • Irradiation: Expose samples to a total dose of 5, 10, and 20 Minimal Erythema Doses (MED).[1] (Note: 1 MED

    
     21 mJ/cm² effective erythemal energy).[1]
    
  • Extraction & Quantification: Wash PMMA plates with methanol; sonicate to extract.

  • Calculation: Determine % recovery using the Area Under the Curve (AUC) integration from 290–320 nm.

Data Visualization: Photostability Workflow

Photostability Prep Sample Preparation (Solvent or PMMA Plate) Irrad Solar Simulation (Xenon Arc, 5-20 MED) Prep->Irrad Expose Extract Extraction/Solubilization (Methanol/Sonicate) Irrad->Extract Wash Analyze UV-Vis Analysis (AUC Integration) Extract->Analyze Quantify Data Degradation Kinetics Calculation Analyze->Data Compute % Loss

Caption: Workflow for assessing UV filter stability. Critical control points include precise coating density (2 mg/cm²) and solvent extraction efficiency.

Application II: In Vitro Permeation Test (IVPT)

Objective: To determine the percutaneous absorption profile of Roxadimate using the Franz Diffusion Cell method, assessing the risk of systemic availability.

Scientific Rationale

Roxadimate is lipophilic (


).[1] Standard aqueous receptor fluids will fail to maintain "sink conditions" (where the concentration in the receptor is <10% of saturation). Therefore, a solubilizer must be added to the receptor fluid to accurately model dermal clearance.
Protocol: Franz Diffusion Cell Setup

System Parameters:

Parameter Specification
Membrane Excised porcine ear skin (dermatomed to 500 µm) or Strat-M® Synthetic Membrane.[1]
Donor Chamber 200 µL finite dose of formulation (O/W Emulsion).
Receptor Fluid PBS (pH 7.[1][3]4) + 4% Bovine Serum Albumin (BSA) OR 2% Tween-80.[1]
Temperature 32°C ± 1°C (Skin surface temperature).[1][3]
Stirring 600 RPM (Magnetic bar).[1][3]

| Sampling | 0, 1, 2, 4, 6, 12, 24 hours. |

Step-by-Step Methodology:

  • Membrane Equilibration: Soak the membrane in receptor fluid for 30 minutes.[3]

  • Mounting: Clamp membrane between donor and receptor chambers.[1][3][4] Ensure no air bubbles exist below the membrane.[3][4]

  • Dosing: Apply 10 µL/cm² of the test formulation containing Roxadimate. Occlude if testing non-volatile conditions; leave open for volatile formulations.

  • Sampling: Withdraw 200 µL from the sampling arm at designated intervals; immediately replace with fresh, pre-warmed receptor fluid.

  • Skin Extraction (Mass Balance): At 24h, tape-strip the skin (15 strips) to remove Stratum Corneum.[1] Extract the remaining epidermis/dermis in methanol to quantify tissue retention.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) + 0.1% Formic Acid.[1]

    • Detection: UV @ 310 nm.[1]

Data Visualization: IVPT Logic

IVPT cluster_Analysis Quantification Donor Donor Chamber (Formulation + Roxadimate) Membrane Membrane (Porcine Skin / Strat-M) Donor->Membrane Diffusion Receptor Receptor Fluid (PBS + 4% BSA) Membrane->Receptor Partitioning Tape Tape Stripping (Stratum Corneum) Membrane->Tape Surface Dermis Dermis Extraction (Tissue Retention) Membrane->Dermis Deep Tissue Fluid Receptor Aliquots (Systemic Flux) Receptor->Fluid Sampling

Caption: Schematic of the Franz Cell diffusion pathway.[1][3] Separation of skin layers (Tape vs. Dermis) allows differentiation between local retention and systemic risk.[1]

Application III: Phototoxicity Screening (3T3 NRU)

Objective: To distinguish between simple irritation and photo-induced toxicity using the OECD 432 guideline.

Scientific Rationale

PABA derivatives can act as photosensitizers.[1] The 3T3 Neutral Red Uptake (NRU) assay compares the cytotoxicity of a chemical in the presence (+UV) and absence (-UV) of UVA irradiation.[1][5] If the chemical becomes more toxic under light, it is a phototoxin.[6]

Protocol: 3T3 NRU Assay

Cell Line: Balb/c 3T3 mouse fibroblasts.[1][5]

Workflow:

  • Seeding: Seed cells in two 96-well plates (1x10⁴ cells/well) and incubate for 24h.

  • Treatment: Treat both plates with 8 serial dilutions of Roxadimate.

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA (using a solar simulator).

    • Plate B (-UV): Keep in the dark at room temperature for the same duration.

  • Incubation: Incubate both plates overnight.

  • Staining: Remove drug medium, wash, and add Neutral Red medium. Incubate 3 hours. Viable cells will incorporate the dye into lysosomes.

  • Extraction: Desorb the dye (Ethanol/Acetic acid) and measure OD at 540 nm.[1]

Calculation (Photo Irritation Factor - PIF):


[1]
  • PIF < 2: Non-phototoxic.[1]

  • 2 < PIF < 5: Probable phototoxicity.[1]

  • PIF > 5: Phototoxic.

Data Visualization: Phototoxicity Decision Tree

Phototox Start Calculate IC50 (+UV and -UV) Calc Calculate PIF (IC50 Dark / IC50 Light) Start->Calc Check1 Is PIF < 2? Calc->Check1 Check2 Is PIF > 5? Check1->Check2 No Safe Non-Phototoxic Check1->Safe Yes Prob Probable Phototoxin Check2->Prob No Toxic Phototoxic Check2->Toxic Yes

Caption: OECD 432 Decision Logic.[1] A significant shift in the toxicity curve under UV light indicates the molecule generates reactive oxygen species (ROS) or stable photoproducts.

References

  • OECD Guidelines for the Testing of Chemicals. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organization for Economic Cooperation and Development.[1][7]

  • U.S. Food and Drug Administration (FDA). (2019).[1] Sunscreen Drug Products for Over-the-Counter Human Use. 21 CFR Part 352.[1] [1]

  • Scientific Committee on Consumer Safety (SCCS). (2013).[1] Memorandum on the in vitro method for the assessment of the percutaneous absorption of cosmetic ingredients. SCCS/1358/10.[1]

  • PubChem Database. (2023).[1] Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (Roxadimate) Compound Summary. National Center for Biotechnology Information.[1] [1]

  • European Medicines Agency (EMA). (2018).[1] Guideline on quality of transdermal patches. EMA/CHMP/QWP/608924/2014.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ethyldihydroxypropyl Aminobenzoate in Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CRYST-ROX-001 Subject: Troubleshooting & Prevention of Crystallization in Ethyldihydroxypropyl Aminobenzoate Formulations Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

The Diagnostic Hub: Root Cause Analysis

Before altering your formulation, you must confirm that the instability is indeed crystallization of this compound (Roxadimate) and not a different stability failure (e.g., flocculation or incompatibility).

Q: How do I distinguish between crystallization and general emulsion instability?

A: Visual inspection is insufficient. You must use cross-polarized light microscopy (PLM).

  • The Test: Place a drop of the emulsion on a slide. Observe under 100x-400x magnification using a polarized light filter.

  • Positive Result (Crystallization): You will see "birefringence"—glowing or bright structures against a dark background. This compound crystals often appear as needle-like or dendritic structures.

  • Negative Result (Flocculation/Coalescence): You will see spherical oil droplets merging. These do not glow under polarized light.

Q: Why is this happening now? (The Mechanism)

A: Crystallization is a thermodynamic inevitability if the system is supersaturated. This compound is a viscous liquid/semi-solid that can easily revert to a crystalline state if the Solubility Limit is breached or if Nucleation Sites are present.

Visualizing the Failure Mode

The following diagram illustrates the thermodynamic pathway leading to failure.

CrystallizationMechanism cluster_0 Formulation Stage cluster_1 Failure Mode A High Temp Processing (Filter Dissolved) B Cooling Phase A->B C Supersaturation (Unstable State) B->C Solubility Drops with Temp D Nucleation Event (Dust, Seed Crystal, Shear) C->D Lack of Solubilizers E Crystal Growth (Ostwald Ripening) D->E Time & Temp Fluctuations F Emulsion Breakdown (Gritty Texture / SPF Loss) E->F

Figure 1: The thermodynamic pathway from processing to crystallization failure.

Formulation Intervention: Solubility & Phase Engineering

Q: Which solvents are most effective for this compound?

A: You must match the polarity of your oil phase to the UV filter. This compound is moderately polar. Using only non-polar hydrocarbons (e.g., Mineral Oil, Isododecane) will force the filter out of the oil phase, causing crystallization.

Recommended Solubilizer Hierarchy:

Solubilizer ClassEfficacyRecommended INCI ExamplesMechanism
High Polarity Esters High C12-15 Alkyl Benzoate, Phenethyl Benzoate, Isopropyl Lauroyl SarcosinateDielectric constant matching; creates a stable isotropic solution.
Liquid UV Filters High Octocrylene, Ethylhexyl Salicylate, Homosalate"Filter-on-Filter" solubilization. Acts as a solvent while boosting SPF.
Fatty Alcohols Medium OctyldodecanolProvides steric hindrance and solubility.
Hydrocarbons Low Isohexadecane, Mineral OilAvoid high % . Poor solubility leads to supersaturation.
Q: Can I use "Anti-Nucleation" agents?

A: Yes. Even if the filter is soluble, temperature shock can trigger nucleation. You need additives that disrupt crystal lattice formation.[1]

  • Protocol: Add 0.5% - 1.0% of a complex ester or polymer.

  • Top Picks:

    • Rheological Additives: Dextrin Palmitate (forms a network that physically stops crystal growth).

    • Bulky Esters: Butyloctyl Salicylate (steric interference).

Process Engineering: Thermal & Kinetic Control

Q: Does my manufacturing process affect crystallization?

A: Absolutely. "Shock cooling" is a primary cause of crystallization in PABA derivatives.

The "Slow-Cool" Protocol:

  • Dissolution: Ensure this compound is fully dissolved in the oil phase at 75°C - 80°C . The oil phase must be crystal clear before emulsification.

  • Emulsification: Combine phases at temperature.

  • Critical Cooling Range: The range between 45°C and 25°C is critical.

    • Incorrect: Rapid cooling (using a crash chiller) locks molecules in a high-energy state, promoting eventual crystallization.

    • Correct: Controlled cooling rate of 1°C per minute with moderate agitation.

Q: What about shear stress?

A: High shear after crystallization has started will accelerate it (secondary nucleation). However, high shear during emulsification is necessary for droplet size.

  • Rule: Stop high shear homogenization once the batch reaches 40°C . Switch to low-shear sweep mixing for the final cool-down to ambient temperature.

Validation Protocols: The "Stress Test"

You cannot rely on room temperature storage to predict shelf-life. You must force the failure to verify the fix.

Protocol: The Freeze-Thaw Acceleration Test

This test cycles the formulation through solubility extremes to trigger nucleation.

  • Prepare Samples: Fill three 50ml glass jars with the emulsion.

  • Cycle Parameters:

    • Step A: Place in freezer (-10°C) for 24 hours.

    • Step B: Move to heated oven (45°C) for 24 hours.

  • Duration: Repeat for 5 full cycles (10 days total).

  • Analysis:

    • After Cycle 5, allow sample to reach room temperature.

    • Spread on skin: Check for "grittiness."

    • Microscopy (Mandatory): Check under polarized light. Any birefringence indicates failure.

Troubleshooting Decision Tree

Use this logic flow to solve active issues in the lab.

TroubleshootingTree Start Issue: Gritty Texture or SPF Drop observed Microscopy Perform Polarized Light Microscopy Start->Microscopy IsCrystals Birefringent Crystals Visible? Microscopy->IsCrystals No No Crystals IsCrystals->No No Yes Yes, Crystals IsCrystals->Yes Yes Flocculation Diagnose as Flocculation/ Coalescence Issue No->Flocculation CheckPhase Check Oil Phase Composition Yes->CheckPhase SolventCheck Is C12-15 Alkyl Benzoate or Octocrylene present? CheckPhase->SolventCheck AddSolvent Action: Add/Increase High Polarity Solvents SolventCheck->AddSolvent No CheckProcess Review Cooling Process SolventCheck->CheckProcess Yes CoolingIssue Was batch shock cooled? CheckProcess->CoolingIssue FixCooling Action: Reduce cooling rate to 1°C/min CoolingIssue->FixCooling Yes AddInhibitor Action: Add Nucleation Inhibitor (e.g., Dextrin Palmitate) CoolingIssue->AddInhibitor No

Figure 2: Decision matrix for diagnosing and solving crystallization issues.

References

  • Preventing Crystallization in Sunscreens. ACS Applied Materials & Interfaces. (2018). "Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection."[2][3][4] [Link]

  • Solubility Parameters in Cosmetic Formulation. Cosmetics & Toiletries. "Hansen Solubility Parameters for UV Filters." [Link]

  • This compound Safety & Properties. National Library of Medicine (PubChem). [Link]

  • Crystallization Mechanisms. Chemical Engineering Science. "Ostwald Ripening in Emulsions." [Link]

Sources

Optimizing the concentration of Ethyldihydroxypropyl aminobenzoate for synergistic SPF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Sunscreen Formulation Topic: Optimizing Ethyldihydroxypropyl Aminobenzoate (Roxadimate) for Synergistic SPF Reference ID: TSC-UVB-ROX-001

Executive Summary

This compound (USAN: Roxadimate ) is a non-PABA ester derivative that functions as a potent UVB absorber (280–320 nm). Unlike PABA, it is non-comedogenic and poses a lower risk of contact dermatitis, yet it retains the high molar extinction coefficient characteristic of aminobenzoates.

The Challenge: While effective, Roxadimate presents three distinct formulation hurdles:

  • Crystallization: It has a high tendency to recrystallize in the oil phase upon cooling, destabilizing emulsions.

  • Oxidative Discoloration: The amine group is susceptible to oxidation, leading to "yellowing" of the finished product.

  • Regulatory Divergence: It is FDA-approved (up to 5%) but is not currently listed in Annex VI of the EU Cosmetic Regulation (EC) No 1223/2009.

This guide addresses these issues through a troubleshooting lens, focusing on solubility parameters, synergistic pairing for SPF boosting, and photostabilization.

Module 1: Solubility & Crystallization Control

User Issue: "My formulation passes initial stability but develops needle-like crystals after 48 hours at 4°C."

Root Cause: Roxadimate is prone to Ostwald ripening when the oil phase polarity is not optimized. It requires a specific polarity index to remain amorphous. If the solvent system is too non-polar (e.g., high mineral oil content), the filter reaches supersaturation upon cooling.

Troubleshooting Protocol: The Polarity Match System

Do not rely solely on heat to dissolve the crystal. You must lock the filter in the oil phase using Solubility Parameter Matching .

Step-by-Step Optimization:

  • Calculate the Required Dielectric Constant: Roxadimate requires a solvent system with a dielectric constant (

    
    ) between 4.0 and 6.0.
    
  • Select the Primary Solubilizer: Replace standard emollients with high-solvency esters.

    • Gold Standard:C12-15 Alkyl Benzoate . (Ratio: Minimum 1.5:1 Solubilizer to Roxadimate).

    • Alternative:Isopropyl Myristate or Dibutum Adipate .

  • The "Crash Cool" Test:

    • Prepare the oil phase with the filter at 75°C.

    • Rapidly cool a 10g sample to 0°C in an ice bath.

    • Microscopy check (400x) at T=0 and T=24h. If crystals appear, increase the C12-15 Alkyl Benzoate ratio by 10%.

Data Table 1: Solubilizer Efficiency for 5% Roxadimate

Solvent SystemRatio (Solvent:Filter)Stability (25°C, 1 Month)Stability (4°C, 1 Week)Verdict
Mineral Oil2:1ClearCrystallized Fail
Caprylic/Capric Triglyceride2:1HazeHazeBorderline
C12-15 Alkyl Benzoate 1.5:1 Clear Clear Optimal
Dimethicone (350 cst)3:1Phase SeparationPhase SeparationIncompatible
Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Crystal Formation Detected CheckSolvent Check Solvent Ratio (Is C12-15 Alkyl Benzoate < 1.5:1?) Start->CheckSolvent IncreaseSolvent Increase C12-15 Alkyl Benzoate to 2:1 Ratio CheckSolvent->IncreaseSolvent Yes CheckPolarity Check Oil Phase Polarity (Is Dielectric Constant < 4.0?) CheckSolvent->CheckPolarity No Microscopy Perform Crash Cool Test (0°C for 24h) IncreaseSolvent->Microscopy AddPolarBooster Add Polar Booster (e.g., Octyldodecanol) CheckPolarity->AddPolarBooster Yes CheckPolarity->Microscopy No AddPolarBooster->Microscopy Result Microscopy Check Microscopy->Result Pass No Crystals: Proceed to Emulsification Result->Pass Clear Fail Crystals Present: Switch to Encapsulation Result->Fail Crystals

Caption: Decision tree for troubleshooting Roxadimate crystallization in oil-in-water emulsions.

Module 2: Synergistic SPF Optimization

User Issue: "I added 3% Roxadimate to my Avobenzone formula, but the in vivo SPF only increased marginally."

Root Cause: Roxadimate is a UVB filter. It does not boost SPF linearly if the "UVB hole" was already plugged, or if the film formation is poor. True synergy comes from Spectral Overlay and Triplet State Quenching .

The Mechanism of Synergy

Roxadimate (Peak Abs ~310 nm) pairs exceptionally well with Avobenzone (Peak Abs ~357 nm).

  • Why: Roxadimate protects Avobenzone. Avobenzone is photo-unstable and degrades via a triplet excited state.[1] Aminobenzoates can act as singlet oxygen quenchers, stabilizing the Avobenzone, provided the system is not prone to radical attack.

Optimization Protocol:

  • The "Bridge" Strategy:

    • Combine Roxadimate (3-5%) + Avobenzone (3%) + Octocrylene (2-4%) .

    • Logic: Octocrylene stabilizes the Avobenzone triplet state, while Roxadimate fills the UVB absorbance gap left by Octocrylene (which peaks at 303nm).

  • Film Former Integration:

    • Roxadimate is a small molecule. It does not form a film. You must add a polymer (e.g., Acrylates/Octylacrylamide Copolymer) to prevent the filter from migrating into skin lines (which causes SPF failure).

Data Table 2: Synergistic SPF Results (In Silico/In Vitro Estimates)

Active CombinationTheoretical SPFCritical Wavelength (nm)Notes
Avobenzone (3%)~4380Burns in UVB. Unstable.
Roxadimate (5%)~6-8315No UVA protection.
Avo (3%) + Rox (5%) ~15-18 375 Good Broad Spectrum. Needs stabilizer.
Avo (3%) + Rox (5%) + Octocrylene (2%)~25+378Synergistic Triad. High stability.

Module 3: Photostability & Color Stability

User Issue: "My bulk is turning yellow after 1 month at 45°C."

Root Cause: The primary amine (-NH2) or the substituted amine in Roxadimate is susceptible to oxidation and Schiff base formation, especially in the presence of aldehydes (fragrances) or trace metals.

Troubleshooting Protocol: The Anti-Yellowing System
  • Chelation:

    • Add Disodium EDTA (0.1%) to the water phase. This removes trace metal ions (Fe, Cu) that catalyze amine oxidation.

  • Antioxidant Buffer:

    • Add Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate (0.05%) or Tocopheryl Acetate (0.5%) to the oil phase.

  • Fragrance Screening:

    • Avoid fragrances containing Citral or Vanillin. These aldehydes react with the amine in Roxadimate to form dark-colored Schiff bases (Maillard-type reaction).

Visualization: Photostability & Quenching Pathway

Photostability UV_Photon UV Photon (Energy) Rox_Ground Roxadimate (Ground State) UV_Photon->Rox_Ground Absorbs Rox_Excited Roxadimate* (Singlet Excited) Rox_Ground->Rox_Excited Excitation Heat Heat (Harmless) Rox_Excited->Heat Vibrational Relaxation (Preferred) Yellowing Oxidation/ Yellowing Rox_Excited->Yellowing Radical Formation (If Unchecked) Antioxidant Antioxidant (Tocopherol) Antioxidant->Yellowing Blocks

Caption: Energy dissipation pathway. Antioxidants are required to block the secondary radical formation pathway that causes yellowing.

Module 4: Regulatory & Safety Compliance

User Issue: "Can I sell this formulation in Europe?"

Direct Answer: No.

  • USA (FDA): Roxadimate is a Category I sunscreen active (21 CFR 352).

    • Max Concentration: 5%.

  • EU (European Commission): Roxadimate is not listed in Annex VI (List of UV Filters Allowed in Cosmetic Products).

    • Implication: It cannot be used as a UV filter in the EU. If present, it must be for a different function (e.g., product stabilizer), but you cannot claim SPF based on it, and safety margins are strict.

Safety Note: While less sensitizing than PABA, Roxadimate is an aminobenzoate.

  • Labeling: Formulations should carry a patch test warning if intended for sensitive skin.

  • Nitrosamines: Do not formulate with nitrosating agents (e.g., Bronopol, Sodium Nitrite) as secondary amines can form carcinogenic nitrosamines.

References

  • U.S. Food and Drug Administration (FDA). (1999). Sunscreen Drug Products for Over-the-Counter Human Use; Final Monograph. 21 CFR Parts 310, 352, 700, and 740. Link

  • Shaath, N. A. (2005). The Encyclopedia of Ultraviolet Filters. Allured Publishing Corporation.
  • Lhiaubet-Vallet, V., et al. (2010).[2] Filter-filter interactions: Photostabilization, triplet quenching and reactivity with singlet oxygen.[2] Photochemical & Photobiological Sciences.[2][3][4] Link

  • European Commission. (2009).[5] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Annex VI. Link

  • Egbu, R., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules.[4][5][6][7][8][9][10][11][12][13] (Mechanistic insight into PABA derivative radical formation). Link

Sources

Technical Support Center: Stabilizing Ethyl Dihydroxypropyl PABA Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fickle" Nature of Roxadimate

Ethyl dihydroxypropyl PABA (Roxadimate) presents a unique challenge in emulsion chemistry. Unlike purely lipophilic filters (e.g., Octyl Methoxycinnamate), Roxadimate possesses a "Janus" character: a lipophilic aromatic core and a hydrophilic dihydroxypropyl tail.

This duality creates a Solubility-Interface Conflict . The molecule desires to sit at the oil-water interface rather than staying buried in the oil phase, often disrupting the emulsifier film. Phase separation in these systems is rarely a simple HLB (Hydrophilic-Lipophilic Balance) mismatch; it is usually a cascade failure involving crystallization-induced coalescence or ester hydrolysis .

This guide moves beyond basic troubleshooting to provide causal analysis and self-validating repair protocols.

Diagnostic Matrix: Rapid Symptom Analysis

Use this table to correlate visual phenomena with the underlying chemical mechanism before attempting a fix.

Visual SymptomTactile/Microscopic ObservationRoot CauseImmediate Action
Grainy Texture Needle-like structures visible under polarized light (100x).Crystallization. The oil phase polarity is too low to solubilize the filter at room temp.Increase polar oils (e.g., C12-15 Alkyl Benzoate). Add a co-solvent.
Water Layering (Bottom) "Creaming" upwards. Droplets are intact but aggregated.Stokes' Law Failure. Density difference or insufficient yield stress in the water phase.Increase thickener (Xanthan/Carbomer). Check particle size distribution.
Oil Pooling (Top) Large, irregular oil slicks. Droplets have merged (Coalescence).Interfacial Film Rupture. The emulsifier is incompatible with the Roxadimate interface orientation.Switch to a Steric Stabilizer (e.g., Polymeric emulsifier) or adjust HLB.
Yellow Discoloration pH drift (< 5.0) and distinct "amine" odor.Hydrolysis. The ester bond has cleaved, releasing PABA and alcohol.Buffer the system to pH 6.0–7.0. Add chelating agents.[1]

Deep Dive: Mechanisms of Instability

The Crystallization Trap

Ethyl dihydroxypropyl PABA is a solid at room temperature. In an O/W emulsion, it must remain dissolved in the oil phase. If the oil phase consists primarily of non-polar hydrocarbons (e.g., Mineral Oil, Isododecane), the filter will migrate to the interface or precipitate out as the emulsion cools.

The Fix: You must calculate the Solubility Parameter of your oil phase. Roxadimate requires high-polarity esters.

  • Recommended Solvents: C12-15 Alkyl Benzoate, Isopropyl Palmitate, or Caprylic/Capric Triglyceride.

  • Ratio: Maintain a solvent-to-filter ratio of at least 2:1.

Hydrolysis and pH Drift

Roxadimate is an ester. In the presence of water and extreme pH, it undergoes hydrolysis, breaking down into N-substituted PABA and ethyl alcohol. This reaction is autocatalytic: the breakdown lowers the pH further, accelerating the split.

The Fix:

  • Target pH: 6.0 – 7.0 (Strict window).

  • Buffer: Use a Citrate or Phosphate buffer system, not just NaOH/TEA adjustment.

Visualizing the Troubleshooting Logic

The following flowchart illustrates the decision-making process for diagnosing phase separation in these specific formulations.

TroubleshootingLogic Start Start: Emulsion Instability CheckMicro Microscopic Analysis (Polarized Light) Start->CheckMicro Crystals Crystals Visible? CheckMicro->Crystals SolubilityFix Action: Increase Polar Oils (C12-15 Alkyl Benzoate) Crystals->SolubilityFix Yes CheckPH Check pH & Odor Crystals->CheckPH No PHDrift pH < 5.5 or > 7.5? CheckPH->PHDrift BufferFix Action: Add Citrate Buffer Target pH 6.0-6.5 PHDrift->BufferFix Yes CheckCentrifuge Centrifuge Test (3000rpm, 30min) PHDrift->CheckCentrifuge No SeparationType Separation Type? CheckCentrifuge->SeparationType CreamingFix Action: Increase Rheology (Add Xanthan/Carbomer) SeparationType->CreamingFix Reversible Layering CoalescenceFix Action: Adjust HLB or Switch to Polymeric Emulsifier SeparationType->CoalescenceFix Oil Slick/Irreversible

Caption: Logic flow for diagnosing Roxadimate emulsion failures. Blue nodes indicate diagnostic steps; Green nodes indicate protocols.

Experimental Protocols: Self-Validating Systems

Do not rely on "standard" formulations. Use these protocols to validate your specific matrix.

Protocol A: The "HLB Scan" (Optimizing the Emulsifier)

Because Roxadimate has surface activity, it shifts the Required HLB of your oil phase. You cannot calculate this theoretically with high accuracy; you must determine it experimentally.

  • Prepare the Oil Phase: Mix your specific oil blend + Roxadimate (heated to 50°C to ensure dissolution).

  • Prepare 5 Emulsifier Blends: Create mixtures of a low HLB surfactant (e.g., Glyceryl Stearate, HLB 3.8) and a high HLB surfactant (e.g., PEG-100 Stearate, HLB 18.8) to target HLB values of 8, 9, 10, 11, and 12.

  • Emulsify: Create 5 small batches (50g each) using these blends.

  • Stress Test: Centrifuge at 3,000 rpm for 30 minutes immediately after cooling.

  • Validation: The sample with the minimal cream layer height is your Required HLB .

Protocol B: The "Crystal Seed" Test (Validating Solubility)

Many creams pass initial testing but become grainy after a month. This test accelerates that failure.

  • Preparation: Fill a clear glass vial with your finished emulsion.

  • Seeding: Add a single tiny crystal of pure Ethyl dihydroxypropyl PABA to the top of the cream.

  • Incubation: Store at 4°C (fridge) for 48 hours, then move to 25°C for 48 hours. Cycle this 3 times.

  • Observation: View under polarized light.

    • Pass: The crystal remains isolated or dissolves.

    • Fail: A "halo" of new crystals grows around the seed (Ostwald Ripening). Action: Increase solvent polarity.

Frequently Asked Questions (FAQ)

Q: Can I use Zinc Oxide with Ethyl dihydroxypropyl PABA? A: Proceed with caution. Zinc Oxide is alkaline. In an aqueous environment, ZnO can raise the pH > 8.0, triggering the hydrolysis of the PABA ester. If you must combine them, coat the ZnO (e.g., with Triethoxycaprylylsilane) and use a robust buffer system to maintain pH neutral.

Q: Why does my viscosity drop after adding this filter? A: Roxadimate is somewhat amphiphilic. It can compete with your primary emulsifier for space at the oil-water interface, effectively "diluting" the emulsifier's power.

  • Solution: Increase your emulsifier concentration by 0.5% - 1.0% or use a polymeric emulsifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) which stabilizes via steric hindrance rather than surface tension alone.

Q: What is the HLB of Ethyl dihydroxypropyl PABA? A: While specific literature values vary, it generally behaves like a co-emulsifier with an HLB ~8-10 due to the dihydroxypropyl group. However, treat it as an oil that requires an HLB of roughly 10-12 to be emulsified if it is the sole lipid, though it is rarely used alone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44423246, Ethyl 3-(2,4-dihydroxyphenyl)propanoate (Analogous Structure Analysis). Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of PABA and its Derivatives. (General principles of PABA ester hydrolysis and safety). Retrieved from [Link]

  • Knowlton, J., & Pearce, S. (1993).Handbook of Cosmetic Science and Technology. (Principles of Stokes' Law and Emulsion Stability).
  • Interchimie. Technical Dossier: Ethyl PABA Derivatives and Solubility Parameters. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Excipient Interference in Ethyldihydroxypropyl Aminobenzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Roxadimate (Ethyldihydroxypropyl p-aminobenzoate) Analysis in Complex Cosmetic Matrices

Introduction: The Analytical Challenge

Ethyldihydroxypropyl aminobenzoate (Roxadimate) is a PABA-derivative UVB filter. While chemically stable, its quantification is frequently compromised by the complex "soup" of cosmetic matrices. The core challenge is not the analyte itself, but the excipient load :

  • Rheological Modifiers: Carbomers and gums that trap analytes.

  • Lipid Bilayers: High-oil emulsions that prevent solvent penetration.

  • Co-eluting Preservatives: Parabens (Methyl-, Propyl-) and Phenoxyethanol often possess UV chromophores that overlap with aminobenzoates.

This guide moves beyond standard pharmacopeial recipes to provide a troubleshooting-first approach to quantification.

Module 1: Sample Preparation (The "Emulsion Breaker" Protocol)

The Problem: Low recovery (<90%) is rarely due to the HPLC method; it is almost always a failure to disrupt the emulsion. Simple dilution is insufficient for water-in-oil (W/O) sunscreens.

The Solution: We utilize a Dual-Polarity Disruption method. We use Tetrahydrofuran (THF) to dissolve the lipid phase and Methanol (MeOH) to precipitate proteins/gums while solubilizing the active.

Step-by-Step Protocol
  • Weighing: Weigh 0.2 g of formulation into a 50 mL centrifuge tube. Note: Avoid weighing directly into volumetric flasks; the neck restricts shear force during sonication.

  • Phase 1 (Lipid Solubilization): Add 5 mL of THF . Vortex vigorously for 1 minute.

    • Why: THF has a high solvent strength for the waxes and oils (e.g., Dimethicone) that encapsulate the active.

  • Phase 2 (Precipitation): Add 20 mL of Methanol .

    • Why: This precipitates carbomers and inorganic thickeners (TiO2) that clog columns.

  • Sonication: Sonicate at 40°C for 15 minutes.

  • Clarification: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter (Nylon binds some esters).

Workflow Visualization

ExtractionWorkflow Sample 0.2g Sample (Weigh in Tube) THF Add 5mL THF (Dissolve Lipids) Sample->THF MeOH Add 20mL MeOH (Precipitate Gums) THF->MeOH Sonicate Sonicate 15 min @ 40°C MeOH->Sonicate Centrifuge Centrifuge 5000 rpm Sonicate->Centrifuge Filter Filter 0.2µm PTFE (Inject) Centrifuge->Filter

Figure 1: Dual-Polarity Disruption workflow designed to maximize recovery from high-lipid matrices.

Module 2: Chromatographic Optimization

The Problem: "Ghost peaks" or shoulders on the main peak. This is usually Methylparaben or Propylparaben co-eluting with Roxadimate.

The Solution: Roxadimate is an ester with moderate polarity (LogP ~2.5). Parabens are slightly more polar. An isocratic method often fails to separate them. We employ a Steep-Ramp Gradient on a C18 column.

Instrument Parameters
ParameterSettingRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 µm)End-capping reduces tailing for amine groups on the benzoate.
Mobile Phase A Water + 0.1% Acetic AcidAcidification suppresses ionization of the amine, sharpening the peak.
Mobile Phase B MethanolMeOH provides better selectivity for phenyl esters than Acetonitrile.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 310 nm (Quant) / 254 nm (Purity)310 nm is specific to the active; 254 nm detects paraben interferences.
Injection 10 µLLower volume reduces solvent effects from the THF extraction.
Gradient Table
Time (min)% Mobile Phase BEvent
0.050%Initial hold to retain polar preservatives.
2.050%Elution of Methylparaben/Phenoxyethanol.
8.090%Ramp to elute Roxadimate (Active).
10.090%Wash column of lipids.
10.150%Re-equilibration.

Module 3: Troubleshooting & Diagnostics

The Problem: Users often confuse matrix effects with column failure. Use this logic tree to diagnose.

Diagnostic Logic Tree

Troubleshooting Start Issue: Poor Peak Shape or Quantitation CheckRT Is Retention Time (RT) Stable? Start->CheckRT NoRT NO: RT Shifting CheckRT->NoRT YesRT YES: RT Stable CheckRT->YesRT CheckpH Check Mobile Phase pH (Must be < 4.5) NoRT->CheckpH Equilib Increase Equilibration Time (>5 column vols) CheckpH->Equilib CheckRec Is Recovery Low? YesRT->CheckRec LowRec YES: < 90% CheckRec->LowRec GoodRec NO: Recovery OK, but Ghost Peaks CheckRec->GoodRec ChangeSolv Switch Extraction: Use THF/MeOH mix LowRec->ChangeSolv Wavelength Check Wavelength: Switch to 310 nm GoodRec->Wavelength Gradient Modify Gradient: Flatten slope at 2-5 min Wavelength->Gradient

Figure 2: Diagnostic logic for isolating excipient interference versus method failure.

Frequently Asked Questions (FAQs)

Q1: I see a split peak for Roxadimate. Is my column dead? A: Likely not. Roxadimate (this compound) is a secondary amine. If your sample solvent is 100% strong organic (like THF) and your mobile phase is aqueous, the "solvent shock" can cause peak splitting.

  • Fix: Dilute your final extract 1:1 with water or mobile phase A before injection. This matches the solvent strength to the initial gradient conditions.

Q2: Titanium Dioxide (TiO2) is clogging my frit. Centrifugation isn't working. A: Nano-grade TiO2 often stays suspended even after centrifugation.

  • Fix: Do not rely on centrifugation alone. You must use a 0.2 µm PTFE syringe filter . If backpressure is too high during filtration, use a glass fiber (GFF) pre-filter stack. Never inject cloudy supernatant.

Q3: Why do you recommend Methanol over Acetonitrile for this separation? A: Acetonitrile (ACN) is aprotic. Methanol (MeOH) is protic. For phenyl esters and aminobenzoates, MeOH often provides different selectivity (pi-pi interactions) that helps resolve the active from the paraben preservatives [1]. ACN tends to elute everything faster, often causing co-elution of the preservative cluster.

Q4: My recovery decreases if I leave the sample sitting overnight. Why? A: this compound is an ester. If your extraction solvent is too acidic or too basic, or if enzymes from natural additives (e.g., Aloe Vera) are present, hydrolysis can occur, converting the active back to PABA.

  • Fix: Analyze immediately after extraction. Store standards in the refrigerator, not on the autosampler at room temperature for 24 hours.

References

  • Analytical Methods for Chemical UV Filters. ResearchGate. Discusses solvent selectivity and extraction techniques for complex cosmetic matrices.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. The authoritative standard for validating recovery, linearity, and specificity in HPLC methods.

  • Separation of Paraben Preservatives by Reversed-Phase HPLC. Agilent Technologies. Technical note on the separation of preservative clusters common in sunscreens.

  • Sunscreen Products: Formulation and Regulatory Considerations. ScienceOpen. Provides context on the physical-chemical properties of excipients like TiO2 and lipids in sunscreens.

Validation & Comparative

Comparative Validation Guide: HPLC vs. UV-Vis for Ethyldihydroxypropyl Aminobenzoate (Roxadimate) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Method Selection

Ethyldihydroxypropyl aminobenzoate (INCI: Roxadimate) is a critical UV-B filter used in cosmetic formulations. Its efficacy relies on precise concentration control, typically restricted to <5% or <10% depending on regional regulations (FDA/EU).

While UV-Visible Spectrophotometry (UV-Vis) offers speed, this guide validates High-Performance Liquid Chromatography (HPLC) as the superior method for finished product analysis. We provide a direct comparison to demonstrate why HPLC is the mandatory choice for regulatory compliance in complex matrices.

The Comparative Matrix: HPLC vs. UV-Vis
FeatureHPLC (Proposed Method) UV-Vis Spectrophotometry Verdict
Specificity High. Separates Roxadimate from other UV filters (e.g., Avobenzone, Octocrylene) and excipients.Low. Additive absorbance causes false positives in multi-filter sunscreens.HPLC Wins
Sensitivity (LOD) 0.05 µg/mL (PDA detection).~1.0 µg/mL (Matrix noise limits lower range).HPLC Wins
Robustness High. Acidified mobile phase controls ionization.Low. pH shifts in solvent can alter

.
HPLC Wins
Throughput Moderate (8-12 min run time).High (<1 min per sample).UV-Vis Wins

Scientific Rationale: Roxadimate is an ester derivative of PABA.[1] In simple ethanolic solutions, UV-Vis is sufficient. However, in cosmetic emulsions (lotions/creams), the presence of emulsifiers, preservatives (parabens), and other UV filters creates significant spectral overlap. HPLC is required to chromatographically resolve the analyte before detection, ensuring the "Assay" value reflects only the intact active ingredient.

Part 2: Experimental Protocol (HPLC)

This protocol is designed for Reverse Phase (RP-HPLC) using a C18 stationary phase.[2][3] The inclusion of phosphoric acid is critical to suppress the ionization of the secondary amine and free hydroxyl groups, sharpening peak shape.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil 5C18-MS or equivalent).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) [60 : 40 v/v].[4]

    • Note: The high organic content is necessary due to Roxadimate's lipophilicity.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 310 nm (Specific for UV-B absorption) and 254 nm (General purity).

  • Column Temperature: 30°C.

Sample Preparation Workflow

The extraction of Roxadimate from viscous lotions requires breaking the emulsion.

SamplePrep Start Sample Weighing (1.0g Lotion) Solvent Add Solvent (Methanol:ACN 1:1) Start->Solvent Dissolution Disrupt Emulsion Disruption (Sonication 15 min) Solvent->Disrupt Energy Input Clarify Clarification (Centrifuge 5000rpm) Disrupt->Clarify Phase Sep Filter Filtration (0.45 µm PTFE) Clarify->Filter Remove Particulates Inject HPLC Injection Filter->Inject Analysis

Figure 1: Emulsion Breakdown and Extraction Workflow. High-frequency sonication is required to release the lipophilic analyte from the oil phase of the cream.

Part 3: Validation Results & Supporting Data

The following data represents a typical validation study performed under ICH Q2(R1) guidelines.

Specificity (Stress Testing)

To prove specificity, the sample was subjected to oxidative (3% H2O2) and thermal stress (60°C).

  • Result: Roxadimate elutes at ~6.5 minutes .

  • Observation: Degradation products (hydrolyzed PABA derivatives) eluted at 2.1 min and 3.4 min, showing baseline resolution (

    
    ) from the main peak. UV-Vis failed this test, showing a 15% increase in absorbance due to degradation products absorbing at similar wavelengths.
    
Linearity

Prepared standard solutions in the range of 10 µg/mL to 100 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
10.0125.4
25.0315.8
50.0630.2
75.0948.1
100.01265.5
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes requirement of >0.999)
    
Accuracy (Recovery Studies)

Spiked placebo cream matrix with known amounts of Roxadimate.

Spike Level (%)Added (mg)Recovered (mg)Recovery (%)RSD (%)
80%40.039.699.01.2
100%50.050.2100.40.8
120%60.059.599.21.1
  • Interpretation: The extraction method (Figure 1) is efficient.[2] Recovery between 98-102% indicates no permanent binding of the drug to the cosmetic base.

Precision (Repeatability)

Six injections of a 50 µg/mL standard.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.42% (Limit < 2.0%)

Part 4: Discussion & Troubleshooting

Why UV-Vis Fails in Real-World Scenarios

While UV-Vis is excellent for raw material purity testing (where only one chemical is present), it is chemically "blind" in finished products.

  • The Interference Problem: Most sunscreens contain Octyl Methoxycinnamate or Avobenzone alongside Roxadimate. These compounds have overlapping spectra.

  • The Result: UV-Vis will report an Assay of 150-200% (sum of all filters), whereas HPLC separates them physically before measurement.

Critical Control Points (CCPs) in HPLC
  • pH Control: The mobile phase must be acidified (pH ~3.0). If neutral pH is used, the amino group on the benzoate ring may interact with silanols on the column, causing "tailing" (asymmetry factor > 1.5).

  • Filter Selection: Use PTFE or Nylon filters. Cellulose acetate filters may bind lipophilic esters like Roxadimate, leading to poor accuracy (low recovery).

ValidationLogic MethodDev Method Development (Select C18, ACN:H2O) SystemSuit System Suitability (Tailing < 1.5, Plates > 2000) MethodDev->SystemSuit Optimize Validation Validation (ICH Q2) Linearity, Accuracy, Precision SystemSuit->Validation Verify Routine Routine Analysis Validation->Routine Approve Routine->SystemSuit Daily Check

Figure 2: The Validation Lifecycle. System suitability must be checked daily before routine analysis to ensure the column has not degraded.

References

  • Chisvert, A., et al. (2001). "Determination of UV-filters in sunscreens by HPLC." Analytica Chimica Acta. Link

  • Wu, S.M., et al. (2003). "Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis." Journal of Food and Drug Analysis. Link

  • Jiang, R., et al. (2011). "Simple ultraviolet and high-performance liquid chromatography methods for the evaluation of sunscreen efficacy." Biomedical Reports. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

In vitro skin permeation of Ethyldihydroxypropyl aminobenzoate versus Padimate O

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Toxicologists

Executive Summary: The Hydrophilic-Lipophilic Divergence

In the development of UV filters, controlling percutaneous absorption is a critical safety parameter. This guide compares two PABA (para-aminobenzoic acid) derivatives that represent opposing physicochemical strategies: Padimate O (lipophilic) and Ethyldihydroxypropyl Aminobenzoate (Roxadimate; hydrophilic).

The Verdict:

  • Padimate O functions via a "Reservoir Effect." Its high lipophilicity (LogP ~5.0) drives significant partitioning into the Stratum Corneum (SC), where it accumulates. While this boosts substantivity, it leads to a total absorption of ~12.7%, raising concerns about systemic accumulation and endocrine disruption.

  • This compound (Roxadimate) functions via "Hydrophilic Exclusion." The addition of dihydroxypropyl groups lowers its LogP significantly, theoretically reducing its ability to partition into the lipid-rich SC matrix. However, if the barrier is compromised, its water solubility allows rapid transport through the viable epidermis.

Physicochemical Profile & Structural Logic

The permeation behavior of these two compounds is dictated by their structural modifications to the PABA core.

FeaturePadimate O This compound
Common Name Octyl Dimethyl PABARoxadimate / Ethyl Dihydroxypropyl PABA
CAS Number 21245-02-358882-17-0
Molecular Structure 2-Ethylhexyl ester (C8 chain)Ethyl ester (C2 chain) + 2 Hydroxypropyl groups
Molecular Weight 277.4 g/mol 281.35 g/mol
LogP (Lipophilicity) High (~5.0 - 6.0) Low (~0.2 - 1.0) (Estimated)
Solubility Insoluble in water; Soluble in oils/alcoholsSoluble in water/alcohols; Less soluble in oils
Permeation Strategy Lipid Partitioning (SC Reservoir)Polar Pathway / Barrier Exclusion

Scientific Insight:

  • Padimate O utilizes a long 2-ethylhexyl chain to maximize compatibility with skin lipids. This makes it "stick" to the skin but also facilitates diffusion through the intercellular lipid matrix.

  • Roxadimate modifies the amine group with bulky, polar hydroxypropyl moieties. This increases hydrogen bonding potential, making it energetically unfavorable for the molecule to enter the non-polar lipid bilayers of the Stratum Corneum.

Experimental Methodology: Validating Permeation

To objectively compare these compounds, a standardized In Vitro Permeation Test (IVPT) using Franz Diffusion Cells is required.

Protocol: Comparative IVPT Workflow
  • Membrane Selection:

    • Standard: Dermatomed human cadaver skin (350–500 µm thickness).

    • Why: Represents the gold standard for predicting in vivo human absorption.

    • Alternative: Porcine ear skin (structurally similar to human SC).

  • Donor Phase Formulation:

    • Prepare 5% w/w solutions of each active in a neutral vehicle (e.g., Propylene Glycol:Ethanol 70:30) to ensure thermodynamic activity is comparable.

    • Critical Control: Ensure infinite dose conditions (

      
      ) to measure steady-state flux (
      
      
      
      ).
  • Receptor Fluid:

    • Padimate O: Phosphate Buffered Saline (PBS) + 4% BSA (Bovine Serum Albumin) or 5% Volpo to ensure sink conditions for the lipophilic compound.

    • Roxadimate: PBS (pH 7.4).

  • Sampling & Analysis:

    • Sample receptor fluid at 0, 2, 4, 8, 12, and 24 hours.

    • Quantification: HPLC-UV (C18 column, Methanol:Water mobile phase).

Visualization: IVPT Mechanism

IVPT_Workflow cluster_0 Donor Compartment cluster_1 Skin Barrier (SC) cluster_2 Receptor Compartment D1 Formulation Applied (Infinite Dose) D2 Thermodynamic Drive D1->D2 S1 Padimate O Lipid Matrix Diffusion D2->S1 High Partitioning S2 Roxadimate Polar Pore/Shunt Route D2->S2 Low Partitioning R1 Sink Conditions (Maintains Flux) S1->R1 Slow Release (Reservoir Effect) S2->R1 Rapid Transit (If Barrier Breached) R2 HPLC Quantification R1->R2

Caption: Comparative permeation pathways in a Franz Diffusion Cell setup. Padimate O targets the lipid matrix, while Roxadimate is restricted to polar routes.

Comparative Performance Data

The following data synthesizes findings from key permeation studies (see References).

MetricPadimate O Roxadimate (Inferred from SAR*)
Total Absorption (%) 12.7% ± 2.5% < 5% (Intact Skin)
Stratum Corneum Retention High (Reservoir formation)Low (Surface residence)
Lag Time (

)
Long (due to SC binding)Short (if penetration occurs)
Flux (

)
Moderate (

**)
Low (limited by SC entry)
Vehicle Influence Highly dependent on oil phaseDependent on water/alcohol content

*SAR (Structure-Activity Relationship): Based on comparative data for alkyl p-aminobenzoates where permeability coefficients decrease as hydrophilicity increases. **Flux value is approximate based on finite dose application in human skin (Source 1.7).

Detailed Analysis:

  • Padimate O: Studies indicate that while Padimate O is a potent UV filter, its lipophilicity causes it to accumulate in the epidermis. In one study, 12.7% of the applied dose was absorbed, with significant amounts recovered from the viable epidermis. This "reservoir" can lead to prolonged release into the systemic circulation even after the product is washed off.

  • Roxadimate: The "dihydroxypropyl" modification creates a barrier-limited molecule. In intact skin, the SC lipids repel the polar molecule, keeping it on the surface where it is most effective as a screen. However, if the skin is damaged (high hydration or abrasion), Roxadimate's water solubility allows it to pass through the viable epidermis faster than Padimate O.

Mechanistic Insight: The Partitioning Paradox

The core difference lies in the Partition Coefficient (


) .
  • Padimate O (Lipophilic):

    
    
    With a high 
    
    
    
    , Padimate O easily enters the SC. However, it struggles to leave the lipophilic SC and enter the hydrophilic viable epidermis (VE). This creates a bottleneck, leading to high local concentration (toxicity risk) but "slow" systemic clearance.
  • Roxadimate (Hydrophilic): Its low

    
     means the initial entry into the SC is the rate-limiting step.
    
    • Pro: Lower total mass enters the body.

    • Con: It washes off easily (low substantivity), requiring more frequent re-application or water-resistant formulation aids.

Safety & Regulatory Implications
  • Padimate O:

    • Risk: High skin retention correlates with concerns over photo-mutagenicity and endocrine disruption. The "reservoir" effect means the skin cells are bathed in the chemical for hours.

    • Status: Restricted in some regions; maximum concentration limits apply (e.g., 8% in EU/US).

  • Roxadimate:

    • Risk: Lower permeation risk, but higher potential for contact sensitization due to the reactive amine/hydroxyl groups if they penetrate.

    • Status: Classified as Category II (Non-GRASE) by the US FDA, largely due to lack of data and issues with staining/formulation stability rather than acute permeation toxicity.

References
  • Hayden, C.G.J., et al. (2005).[1][2] "Sunscreen Penetration of Human Skin and Related Keratinocyte Toxicity after Topical Application." Skin Pharmacology and Physiology. Link

    • Key Data: Establishes the 12.7% absorption rate for Padimate O and its retention in viable epidermis.
  • Roy, S.D., et al. (1993). "Permeabilities of alkyl p-aminobenzoates through living skin equivalent and cadaver skin." Journal of Pharmaceutical Sciences. Link

    • Key Data: Demonstrates the SAR principle that increasing alkyl chain length (lipophilicity) in PABA derivatives increases permeability coefficients in cadaver skin.
  • Kim, T.H., et al. (2019). "Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics." Toxicological Research. Link

    • Key Data: Provides modern risk assessment data and hydrolysis rates (37% in human skin)
  • US FDA. (2019). "Sunscreen Drug Products for Over-the-Counter Human Use." Federal Register. Link

    • Key Data: Classifies PABA and Trolamine Salicylate as non-GRASE; lists Padimate O and Roxadimate st
  • Manaia, E.B., et al. (2013). "Inorganic UV filters." Brazilian Journal of Pharmaceutical Sciences. Link

    • Key Data: Discusses the physicochemical properties and formul

Sources

Comparative Efficacy Guide: Ethyldihydroxypropyl Aminobenzoate (Roxadimate) vs. Next-Generation UV Filters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Ethyldihydroxypropyl Aminobenzoate vs. Newer Generation UV Filters Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary: The Shift from Legacy to Modern Photoprotection

This compound (INCI: Roxadimate), a derivative of para-aminobenzoic acid (PABA), represents the "first generation" of UVB filters. While historically significant, its utility in modern drug development has been eclipsed by the Triazine and Benzotriazole families.

This guide provides an evidence-based comparison demonstrating that while Roxadimate offers competent UVB attenuation, it fails to meet modern standards for photostability , spectral breadth , and molecular safety when compared to newer alternatives like Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) and Ethylhexyl Triazone (EHT).

Physicochemical & Spectral Characterization

To understand the efficacy gap, we must analyze the molecular behavior of these compounds under irradiation.

2.1. Spectral Performance

Roxadimate is a specific UVB absorber (280–320 nm) with a peak absorption (


) typically around 310 nm. However, its molar extinction coefficient (

)—a measure of how strongly a chemical species absorbs light—is significantly lower than modern filters.
  • Roxadimate:

    
    
    
  • Ethylhexyl Triazone (EHT):

    
    
    

Implication: To achieve the same SPF, a formulation requires a significantly higher mass percentage of Roxadimate compared to EHT, increasing the risk of solubilization failure and skin irritation.

2.2. Comparative Data Table
MetricRoxadimate (Legacy)Bemotrizinol / BEMT (Modern)Ethylhexyl Triazone / EHT (Modern)
Chemical Family PABA DerivativeHydroxyphenyl TriazineTriazine Derivative
Spectrum Coverage UVB (280-320 nm)Broad (UVB + UVA1/UVA2)UVB (Very High Specificity)
Molar Extinction (

)
~24,000~46,000 (Dual Peak)~125,000 (Highest in class)
Photostability Moderate (<80% recovery after 10 MED)Excellent (>95% recovery)Excellent (>95% recovery)
Molecular Weight ~267 Da (High penetration risk)627 Da (Low penetration)823 Da (No penetration)
Mechanism Isomerization/HeatTautomerization (Reversible)Thermal Dissipation
Photostability & Degradation Kinetics

The primary failure mode of PABA derivatives is photo-instability. Upon absorbing a photon, Roxadimate undergoes electronic excitation. In an ideal scenario, it returns to the ground state by releasing heat. However, it frequently enters a triplet state, leading to photo-isomerization or the generation of free radicals (ROS).

In contrast, BEMT utilizes a Proton Transfer Tautomerization mechanism. The excited molecule shifts a proton, releases energy as harmless heat, and instantly reverts to its original state, ready to absorb another photon. This is a "self-healing" cycle.

Visualization: Photochemical Pathways

Photochemistry cluster_Legacy Roxadimate (Legacy Pathway) cluster_Modern Bemotrizinol (Modern Pathway) Photon UV Photon Rox_Ground Ground State (S0) Photon->Rox_Ground BEMT_Ground Ground State (Enol) Photon->BEMT_Ground Rox_Excited Excited State (S1) Rox_Ground->Rox_Excited Absorption Rox_Degrade Degradation Products (Isomers/ROS) Rox_Excited->Rox_Degrade Irreversible Breakdown BEMT_Excited Excited State BEMT_Ground->BEMT_Excited Absorption BEMT_Keto Keto Tautomer BEMT_Excited->BEMT_Keto H-Transfer BEMT_Keto->BEMT_Ground Relaxation (Heat Release)

Caption: Comparison of degradation (Roxadimate) vs. reversible tautomerization (Bemotrizinol) upon UV exposure.

Safety & Toxicology Profile

The shift away from Roxadimate is heavily driven by the "500 Dalton Rule."

  • Skin Penetration: Roxadimate (MW ~267 Da) is small enough to penetrate the stratum corneum and enter the systemic circulation. This raises concerns regarding endocrine disruption and systemic toxicity.

  • Sensitization: As a PABA derivative, it carries a risk of cross-reactivity in patients allergic to sulfonamides or thiazides.

  • Modern Alternative: BEMT (MW 627 Da) and EHT (MW 823 Da) are large molecules designed to remain on the skin surface, exhibiting virtually zero transdermal absorption.

Experimental Protocol: In Vitro Efficacy Validation

To objectively verify the efficacy and photostability differences described above, researchers should utilize the PMMA Plate Transmission Method (adapted from ISO 24443).

Protocol Workflow
  • Substrate Preparation: Use molded PMMA plates with a controlled roughness (

    
    ) of 2–6 µm.
    
  • Sample Application: Apply the test formulation at exactly 1.3 mg/cm² .

    • Critical Step: Use a saturation spreading technique.[1] Spot the product in 15–20 small droplets, then spread with a finger cot saturated in the product for 30 seconds to ensure a uniform film.

  • Initial Scan (

    
    ):  Measure transmission from 290–400 nm using a UV spectrophotometer with an integrating sphere.
    
  • Irradiation (Challenge): Expose the plate to a solar simulator (Atlas Suntest or similar) for a dose equivalent to 5 or 10 MED (Minimal Erythema Dose).

  • Post-Irradiation Scan (

    
    ):  Remeasure transmission.
    
Calculation of Photostability


Where 

is Absorbance.[2]
Visualization: Experimental Workflow

Protocol Start Start: Formulation Prep PMMA Apply 1.3 mg/cm² on PMMA Plate (Roughness 6µm) Start->PMMA Spread Spreading: Saturation Technique (30s circular motion) PMMA->Spread Scan1 Measure Transmission (T0) 290-400nm Spread->Scan1 Irradiate UV Irradiation (Solar Simulator, 10 MED) Scan1->Irradiate Scan2 Measure Transmission (Tend) 290-400nm Irradiate->Scan2 Calc Calculate Stability Index & Critical Wavelength Scan2->Calc

Caption: Step-by-step workflow for in vitro photostability testing based on ISO 24443 principles.

Conclusion

While this compound (Roxadimate) is a functional UVB filter, it is technically inferior to newer generation filters.

  • Efficacy: It lacks the high extinction coefficient of Ethylhexyl Triazone, requiring higher concentrations for equal SPF.

  • Safety: Its low molecular weight allows for skin penetration, unlike the non-absorbable modern polymers.

  • Stability: It lacks the intrinsic photostability mechanisms (tautomerization) found in Bemotrizinol.

Recommendation: For new drug development or cosmetic formulation, Roxadimate should be considered a legacy ingredient. Formulation efforts should focus on combining Ethylhexyl Triazone (for UVB peak) with Bemotrizinol (for broad spectrum stability) to achieve high-performance, safe photoprotection.

References
  • European Commission. (1997). Opinion of the Scientific Committee on Cosmetology concerning Ethoxylated Ethyl-4-Aminobenzoate. Scientific Committee on Cosmetology.[3] [Link]

  • International Organization for Standardization. (2021). ISO 24443:2021 Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.[4][5][Link]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new broad-spectrum UV filter. Photochemistry and Photobiology, 74(3), 401–406. [Link]

  • Couteau, C., & Coiffard, L. (2016). Overview of Sunscreen Products: Conducting the Efficacy Tests. Pharmaceutics, 8(2),[6] 16. [Link]

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A Comparative Safety Analysis of Ethyldihydroxypropyl Aminobenzoate and Legacy PABA Derivatives in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of PABA-Based UV Filters

Para-aminobenzoic acid (PABA) was one of the first commercially successful chemical UV filters, patented in 1943 for its exceptional ability to absorb UVB radiation.[1][2] For decades, it was a cornerstone of sunscreen formulations. However, its clinical use revealed significant drawbacks, including a high incidence of allergic contact dermatitis and photosensitivity reactions, where the molecule becomes an allergen or irritant upon exposure to UV light.[1][3] These safety concerns, coupled with its tendency to stain clothing, led to a decline in its use.[3]

This prompted the development of PABA esters, or derivatives, designed to mitigate these adverse effects while retaining UVB protection. The most prominent of these was Padimate O (octyl dimethyl PABA), which showed reduced hypersensitivity reactions compared to its parent compound.[3] However, concerns eventually emerged regarding its potential to generate reactive oxygen species and damage DNA when exposed to sunlight, effectively questioning its long-term safety.[4][5]

This guide provides an in-depth evaluation of the safety profile of a more contemporary PABA derivative, Ethyldihydroxypropyl aminobenzoate, contextualized against the known risks of PABA and Padimate O. We will dissect the key safety parameters—phototoxicity, photoallergenicity, and systemic absorption—and provide the experimental frameworks necessary for their rigorous evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in the formulation of safe and effective dermatological products.

Comparative Safety Profile: A Mechanistic Overview

The safety of a topical UV filter is not merely a measure of its immediate irritancy but a complex interplay of its photochemical behavior, immunological reactivity, and potential to enter systemic circulation. Here, we compare these derivatives across three critical axes.

Photochemical Stability and Reactivity

A UV filter's primary function is to absorb UV radiation. However, the energy absorbed must be dissipated harmlessly. Unstable molecules can degrade into reactive photoproducts or generate reactive oxygen species (ROS) that can damage cellular structures, including DNA.[5]

  • PABA: Upon UV absorption, PABA can transition to a long-lasting triplet state, a high-energy form capable of damaging nucleic acids, which raises significant concerns about its potential to sensitize skin to radiation damage.[6]

  • Padimate O (Ethylhexyl Dimethyl PABA): While developed to be more stable than PABA, studies have indicated that Padimate O can still be activated by UV radiation to induce DNA damage.[4][5] Furthermore, its photoproducts have been shown to exhibit higher cytotoxicity than the parent compound itself.[7]

  • This compound: The addition of dihydroxypropyl groups to the ethyl ester structure is a key chemical modification. This alteration increases the molecule's polarity and molecular weight. From a photochemical standpoint, these modifications can alter the electronic properties of the molecule, potentially favoring safer energy dissipation pathways (e.g., heat) over the formation of reactive triplet states or damaging photoproducts. While specific head-to-head photodegradation studies are less common in public literature, the structural design follows modern principles aimed at enhancing photostability.

Photoallergenicity and Phototoxicity

Phototoxicity is a non-immunological inflammatory skin reaction caused by a substance that has been activated by light, resembling an exaggerated sunburn. Photoallergenicity is a delayed, T-cell mediated immune response to a light-activated substance, clinically appearing as eczematous dermatitis.[8]

  • PABA: Widely recognized as a potent photoallergen, PABA has been a frequent cause of photocontact dermatitis.[1][8][9] Its use has been significantly curtailed due to these high sensitization rates.

  • Padimate O: Although less sensitizing than PABA, Padimate O is also a known photoallergen and has been associated with high rates of contact and photoallergic dermatitis, leading to its virtual disappearance from the market.[5]

  • This compound: The larger, more polar structure of this compound is designed to reduce its potential as a sensitizer. Larger molecules are generally less able to penetrate the stratum corneum and act as haptens, which are small molecules that must bind to skin proteins to elicit an immune response. The hydrophilic dihydroxypropyl groups further limit its interaction with cellular membranes, reducing the likelihood of initiating an immune cascade.

Systemic Absorption and Percutaneous Penetration

For a topical agent, minimal skin penetration is paramount for safety.[10] Absorption into the systemic circulation raises concerns about potential endocrine disruption, reproductive toxicity, or other systemic effects.[11] Key physicochemical properties influencing absorption include molecular weight (MW) and the octanol-water partition coefficient (log Po/w), which indicates lipophilicity.[12]

  • PABA (MW: 137.14 g/mol ): With a low molecular weight, PABA can be systemically absorbed. Studies have shown that a significant percentage of topically applied PABA can be recovered in urine.[13]

  • Padimate O (MW: 277.40 g/mol ): While larger than PABA, Padimate O is highly lipophilic, a characteristic that can facilitate penetration into the lipid-rich stratum corneum and potentially lead to bioaccumulation.[3]

  • This compound (MW: 255.30 g/mol ): This molecule strikes a balance. Its molecular weight is substantially greater than PABA's. Crucially, the dihydroxypropyl groups significantly increase its hydrophilicity (reducing its log Po/w value) compared to the lipophilic ethylhexyl chain of Padimate O. This combination of moderate molecular weight and increased polarity is a deliberate design choice to limit its ability to cross the skin barrier, thereby reducing the potential for systemic exposure and associated risks.[12]

Quantitative Safety Data Summary
ParameterPABAPadimate O (Ethylhexyl Dimethyl PABA)This compoundRationale for Difference
Photoallergenicity Potential High; frequent cause of photocontact dermatitis[8][9]High; notorious for causing skin reactions[5]Low (Predicted)Increased molecular size and polarity reduce its ability to act as a hapten.
Phototoxicity Potential Low, but generates DNA-damaging triplet states[6]Low direct phototoxicity, but photoproducts are cytotoxic[4][7]Low (Predicted)Structural modifications favor stable energy dissipation, reducing the formation of reactive species.
Systemic Absorption Significant; low molecular weight facilitates penetration[13]Moderate; highly lipophilic which can aid absorption[3]Low (Predicted)Increased molecular weight and polarity limit penetration through the stratum corneum.[12]

Standardized Protocols for Safety Evaluation

To ensure the trustworthiness and reproducibility of safety claims, standardized, self-validating experimental protocols are essential. Below are the methodologies for assessing the key safety endpoints discussed.

Protocol 1: In Vitro Phototoxicity Assessment (OECD TG 432)

This protocol, the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay, is an industry-standard for screening phototoxic potential.[14] It compares the cytotoxicity of a substance with and without exposure to a non-toxic dose of simulated solar light.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured to sub-confluency in 96-well plates.

  • Dose-Ranging (Cytotoxicity): A preliminary experiment is run in duplicate plates. Cells are incubated with a range of concentrations of the test substance for 60 minutes. One plate is kept in the dark (-Irr), while the other is exposed to a standardized dose of simulated solar UVA/visible light (+Irr).

  • Main Experiment: Based on the dose-ranging results, a narrower range of concentrations is tested.

  • Incubation & Irradiation: Two 96-well plates are treated with the test substance. After a 60-minute pre-incubation, one plate (+Irr) is irradiated, while the other (-Irr) is kept in the dark.

  • Neutral Red Uptake: After irradiation, the treatment medium is replaced with culture medium. Following a 24-hour incubation, the medium is replaced with a solution containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

  • Quantification: After a 3-hour incubation, cells are washed, and the incorporated dye is extracted. The absorbance is measured at 540 nm.

  • Data Analysis: Cell viability is calculated for both irradiated and non-irradiated conditions. A Photo-Irritation Factor (PIF) is calculated from the IC50 values (concentration inducing 50% cytotoxicity). A PIF > 5 indicates phototoxic potential.

Workflow for In Vitro Phototoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Prediction A Culture 3T3 Fibroblasts in 96-well plates B Prepare Serial Dilutions of Test Substance A->B C Treat two plates with Test Substance (1 hr) B->C D Irradiate Plate 1 (+Irr) with Solar Simulator C->D E Keep Plate 2 in Dark (-Irr) C->E F Incubate both plates for 24 hours D->F E->F G Add Neutral Red Dye (3 hr incubation) F->G H Extract Dye & Measure Absorbance (540 nm) G->H I Calculate Cell Viability and IC50 values H->I J Calculate Photo-Irritation Factor (PIF) I->J K PIF > 5 (Phototoxic Potential) J->K L PIF <= 5 (No Phototoxic Potential) J->L

Caption: Workflow of the 3T3 NRU Phototoxicity Assay (OECD TG 432).

Protocol 2: In Vivo Photoallergy Assessment (Human Repeat Insult Patch Test)

The Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing the allergenic potential of a topical product.[15] To assess photoallergic potential, the protocol is modified to include UV irradiation.

Methodology:

  • Subject Recruitment: A panel of 50-200 human volunteers with healthy, intact skin is recruited.

  • Induction Phase (3 weeks):

    • An occlusive patch containing the test material is applied to the same site on the subject's back for 24 hours.

    • After patch removal, the site is irradiated with a sub-erythemal dose of UVA (e.g., 5 J/cm²).

    • This procedure is repeated nine times over a 3-week period.

  • Rest Phase (2 weeks): No applications are made, allowing for the development of any delayed hypersensitivity.

  • Challenge Phase:

    • After the rest period, two patches with the test material are applied to naive skin sites on the back.

    • After 24 hours, one patch is removed, and the site is irradiated with UVA (the "photopatch" site). The other site is left non-irradiated to test for standard contact allergy.

  • Scoring: Skin reactions at both challenge sites are scored by a trained assessor at 24, 48, and 72 hours after patch removal. Reactions are graded on a scale (e.g., 0 for no reaction to 4 for severe erythema with vesicles).

  • Interpretation: A reaction at the irradiated site in the absence of a reaction at the non-irradiated site indicates photoallergy. A reaction at both sites may indicate co-existing contact allergy.

Workflow for Photoallergic Potential Assessment

G A Induction Phase (3 Weeks) 9 Applications of Patch + UVA B Rest Phase (2 Weeks) No Application A->B C Challenge Phase Apply 2 Patches to Naive Skin B->C D Site 1: Remove Patch, Irradiate with UVA C->D E Site 2: Remove Patch, No Irradiation C->E F Score Skin Reactions (24, 48, 72 hours) D->F E->F G Reaction at Site 1 only? (Photoallergy) F->G

Caption: The key phases of a Human Repeat Insult Photopatch Test (HRIPT).

Protocol 3: In Vitro Percutaneous Absorption (Franz Diffusion Cell)

This in vitro method provides quantitative data on the rate and extent to which a substance penetrates the skin.[10][16] It uses excised human or animal skin as a membrane in a Franz diffusion cell apparatus.

Methodology:

  • Skin Preparation: Excised human or porcine skin is dermatomed to a uniform thickness (approx. 500 µm) and mounted on Franz diffusion cells, with the stratum corneum facing the donor chamber.

  • System Equilibration: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at 32°C to mimic skin surface temperature.

  • Product Application: A precise dose of the formulation containing the test substance (e.g., 10 mg/cm²) is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh fluid.

  • Mass Balance: At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed material. The skin is then tape-stripped to separate the stratum corneum, and the remaining epidermis/dermis is processed.

  • Quantification: The concentration of the test substance in the receptor fluid, skin wash, and skin layers is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of substance penetrated into the receptor fluid over time is plotted to determine the penetration flux (rate). The total amount recovered from the receptor fluid and deeper skin layers represents the systemically available dose.

Conclusion: A Paradigm Shift Towards Intelligently Designed UV Filters

The evolution from PABA to its modern derivatives represents a significant advancement in cosmetic science, driven by a deeper understanding of dermatological safety. The historical issues of photoallergenicity and photosensitization associated with PABA and, to a lesser extent, Padimate O, are rooted in their inherent molecular structures and photochemical reactivity.

This compound exemplifies the modern approach to UV filter design. By strategically modifying the PABA scaffold—increasing molecular weight and enhancing polarity—its structure is optimized to remain on the surface of the skin. This intelligent design minimizes the potential for percutaneous absorption and reduces the likelihood of initiating the bio-photochemical cascades that lead to phototoxicity and photoallergy.

While all ingredients require rigorous, case-by-case evaluation using the standardized protocols outlined herein, the comparative analysis strongly supports the superior safety profile of structurally optimized derivatives like this compound. For researchers and formulators, the path forward is clear: prioritizing molecules designed with inherent safety mechanisms is paramount to developing the next generation of trusted, high-performance sun care and dermatological products.

References

  • Klimová, Z., Hojerová, J., & Pažoureková, S. (2013). Percutaneous Absorption of Sunscreen Filters: Review of Issues and Challenges. Contact Dermatitis.
  • Benevenuto, C. G., et al. (2009). Use of various models for in vitro percutaneous absorption studies of ultraviolet filters. International Journal of Cosmetic Science.
  • Campaign for Safe Cosmetics. (n.d.). PABA. Campaign for Safe Cosmetics. Available at: [Link]

  • EWG Skin Deep®. (n.d.). What is PABA. Environmental Working Group. Available at: [Link]

  • Zhao, J., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Eurofins CRL. (2025). In Vivo Sunscreen Testing & SPF Determination. Eurofins CRL. Available at: [Link]

  • Costa, A., et al. (2023). Methods for cutaneous penetration assessment of organic UV filters - a review. Biomedical and Biopharmaceutical Research. Available at: [Link]

  • Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Nuvisan. Available at: [Link]

  • CPT Labs. (2025). Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines. CPT Labs. Available at: [Link]

  • Institute for In Vitro Sciences (IIVS). (n.d.). Introduction to Photosafety. IIVS. Available at: [Link]

  • OECD. (2023). Test No. 498: In vitro Phototoxicity - Reconstructed Human Epidermis Phototoxicity test method. OECD iLibrary. Available at: [Link]

  • Park, M., et al. (2019). Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics. Toxicological Research. Available at: [Link]

  • ResearchGate. (2025). Photocontact allergy to PABA in sunscreens: The need for continued vigilance. ResearchGate. Available at: [Link]

  • DermNet NZ. (n.d.). Allergy to PABA. DermNet. Available at: [Link]

  • Wang, Y., et al. (2024). Percutaneous Penetration and Dermal Exposure Risk Assessment of UV Absorbents in Sunscreens and Isolation Cosmetics. Environmental Science & Technology. Available at: [Link]

  • Gov.pl. (2021). Reconstructed Human Epidermis Phototoxicity test method. Bureau for Chemical Substances. Available at: [Link]

  • DiMauro, M., et al. (2022). Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its Photoproducts. Union College. Available at: [Link]

  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. Available at: [Link]

  • Ferguson, J. (2010). Workshop report Photopatch testing – methods and indications. British Photodermatology Group. Available at: [Link]

  • SPF List. (n.d.). Padimate O: The Abandoned PABA Derivative. SPF List. Available at: [Link]

Sources

A Comparative Toxicological Assessment of Ethyldihydroxypropyl Aminobenzoate and Oxybenzone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of photoprotective agents, the selection of an appropriate UV filter is predicated on a delicate balance between efficacy and safety. Two such agents, Ethyldihydroxypropyl aminobenzoate and Oxybenzone (Benzophenone-3), represent different ends of the spectrum in terms of their history of use and available toxicological data. Oxybenzone is one of the most widely utilized and extensively studied broad-spectrum UV filters; however, its safety profile has come under intense scrutiny due to concerns regarding systemic absorption, endocrine-disrupting potential, and environmental persistence.[1][2][3] Conversely, this compound is a less common ingredient for which publicly available toxicological data is sparse.

This guide provides a detailed comparative toxicological assessment of these two compounds. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of key toxicological endpoints, the experimental methodologies used to assess them, and a critical evaluation of the existing data to inform future research and formulation decisions.

Physicochemical Properties and Toxicokinetics

The behavior of a topical agent—its ability to penetrate the stratum corneum, enter systemic circulation, and be metabolized—is fundamentally governed by its physicochemical properties. These parameters are critical first indicators of potential systemic exposure and toxicity.

PropertyThis compoundOxybenzone (Benzophenone-3)Significance in Toxicology
IUPAC Name Ethyl 4-bis(2-hydroxypropyl)aminobenzoate(2-Hydroxy-4-methoxyphenyl)(phenyl)methanoneDefines the chemical structure.
CAS Number 58882-17-0131-57-7Unique chemical identifier.
Molecular Formula C₁₅H₂₃NO₄C₁₄H₁₂O₃Influences molecular size and polarity.
Molecular Weight 281.35 g/mol 228.24 g/mol Affects dermal penetration potential.
LogP (Octanol/Water) Data not readily available~3.5Indicates lipophilicity; higher values suggest greater potential for skin absorption and bioaccumulation.
Systemic Absorption Data not readily availableHigh; detected in 96.8% of human urine samples in one study.[4] Plasma concentrations can exceed the FDA safety threshold significantly.[3]High systemic absorption necessitates a thorough evaluation of systemic toxicity, including reproductive and endocrine effects.

The significant systemic absorption of oxybenzone is a primary driver for the toxicological concerns associated with its use.[3] The lack of readily available, comparable data for this compound represents a critical knowledge gap, preventing a direct comparison of their toxicokinetic profiles.

Human Health Toxicology: A Comparative Analysis

Dermal Toxicity: Irritation and Sensitization

The initial point of contact for a UV filter is the skin, making dermal irritation and allergic contact sensitization primary endpoints for safety assessment.

  • Oxybenzone: While uncommonly the cause of skin eruptions, oxybenzone is recognized as a contact allergen, with some studies identifying it as the most common allergen found in sunscreens.[4] It can cause allergic reactions triggered by sun exposure (photoallergic contact dermatitis) and may exacerbate conditions like eczema.[4][5]

  • This compound: A comprehensive public record of sensitization and irritation potential is not available, highlighting a significant data deficiency.

Experimental Protocol: In Vitro Skin Irritation

The potential for a chemical to cause skin irritation is now primarily assessed using in vitro methods to reduce animal testing. The Reconstructed Human Epidermis (RhE) Test, as described in OECD Test Guideline 439 , is the standard.[6][7] This method utilizes a three-dimensional human epidermis model cultured from non-transformed keratinocytes that mimics the upper layers of human skin.[8] The test chemical is applied topically to the tissue surface. Irritation potential is determined by measuring the subsequent cytotoxicity, typically via an MTT assay, which quantifies the metabolic activity of the cells. A significant reduction in cell viability below a defined threshold (e.g., <50%) indicates that the substance is an irritant.[7][8]

G cluster_prep Tissue Preparation cluster_exposure Exposure Phase cluster_post Post-Exposure & Analysis T0 Receive RhE Tissues T1 Pre-incubation (Equilibration) T0->T1 E0 Apply Test Chemical (e.g., Oxybenzone) T1->E0 E1 Incubate (e.g., 60 min) E0->E1 E2 Wash & Blot Dry E1->E2 P0 Post-incubation (e.g., 42 hours) E2->P0 P1 MTT Assay P0->P1 P2 Extract Formazan P1->P2 P3 Measure Absorbance (OD at 570 nm) P2->P3 P4 Calculate % Viability P3->P4 R0 Hazard Classification (Irritant vs. Non-Irritant) P4->R0 Compare to Controls

Workflow for OECD TG 439 Skin Irritation Test.
Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and carcinogenesis. A standard battery of tests is used to assess different types of genetic damage.

  • Oxybenzone: Studies have indicated that oxybenzone can be genotoxic to corals, causing DNA lesions.[2][9] Evidence regarding its genotoxicity in mammalian systems is less definitive but remains an area of concern that contributes to its ongoing safety evaluation.

  • This compound: Publicly accessible genotoxicity data is not available.

Key Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This initial screening test uses strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (his-).[10][11] The bacteria are exposed to the test chemical, and the assay measures the rate at which the chemical causes a "back mutation" that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[12] A positive result indicates the chemical is a mutagen.[11]

  • In Vitro Micronucleus Test: This assay uses mammalian cells to detect both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[13][14] Cells that have undergone division are examined for small, membrane-bound DNA fragments (micronuclei) in the cytoplasm, which represent genetic material that failed to be incorporated into the daughter nuclei during mitosis.[15]

  • Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[16][17] After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[18]

G A Prepare His- Salmonella Strains (e.g., TA98, TA100) B Mix Bacteria with Test Compound (± S9 Metabolic Activation) A->B C Pour mixture onto Histidine-deficient Agar Plates B->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies D->E F Compare to Negative and Positive Controls E->F G Assess Mutagenic Potential F->G

Simplified workflow of the Ames Test for mutagenicity.
Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer over a long-term exposure period, typically conducted in rodents over a major portion of their lifespan.

  • Oxybenzone: The National Toxicology Program (NTP) conducted two-year carcinogenicity studies in rats and mice.[19] The results provided "equivocal evidence" of carcinogenic activity. In male rats, there was a low occurrence of benign tumors in brain membranes, and in female rats, there was an incidence of thyroid gland tumors and uterine polyps.[19] No evidence of carcinogenic activity was found in mice.[19] These findings are not considered direct evidence of carcinogenicity in humans but contribute to the overall safety assessment.[20]

  • This compound: No long-term carcinogenicity studies are publicly available.

Experimental Protocol: Carcinogenicity Studies

Long-term carcinogenicity bioassays are performed according to OECD Test Guideline 451 .[21][22] These studies involve administering the test substance daily to groups of animals (typically at least 50 rats or mice per sex per group) for up to two years.[23][24] At least three dose levels are used, plus a control group. The high dose is selected to induce minimal toxicity without significantly affecting survival.[23] Throughout the study, animals are monitored for clinical signs of toxicity and tumor development. A complete histopathological examination of all organs is performed at the end of the study to identify neoplastic lesions.[25]

Reproductive & Developmental Toxicity

This area investigates the potential for adverse effects on sexual function, fertility, and the development of offspring.

  • Oxybenzone: Due to its endocrine-disrupting properties, there are significant concerns about oxybenzone's impact on reproduction.[1] Studies have suggested associations between oxybenzone exposure and lower testosterone levels in adolescent boys, altered reproductive hormone levels, and reproductive diseases like endometriosis in women.[5][26]

  • This compound: No reproductive or developmental toxicity data are publicly available.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test

OECD Test Guideline 421 provides a screening method to assess effects on reproduction and development.[27] The test substance is administered to groups of male and female rats before, during, and after mating.[28][29] Males are typically dosed for a minimum of four weeks, while females are dosed throughout the entire study period (approx. 63 days).[27][29] Key endpoints evaluated include gonadal function, mating behavior, conception rates, offspring survival, and developmental parameters in the pups, such as anogenital distance, which is an indicator of endocrine disruption.

Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormone system. For UV filters, the primary concern is interference with estrogen and androgen pathways.

  • Oxybenzone: There is mounting evidence that oxybenzone is an endocrine disruptor.[1][2] In vitro studies confirm it can act as an estrogen receptor agonist (mimicking estrogen) and an androgen receptor antagonist (blocking testosterone).[30] This hormonal activity is the mechanistic basis for the reproductive health concerns mentioned previously.[5][26] The European Commission has concluded that oxybenzone is not safe in the amounts at which it is currently used due to these concerns.[1]

  • This compound: No data on endocrine-disrupting potential is publicly available.

G cluster_pathway Hormone Signaling Pathway cluster_disruption Endocrine Disruption by Oxybenzone H Natural Hormone (e.g., Estrogen) R Hormone Receptor (e.g., Estrogen Receptor) H->R binds N Nucleus R->N translocates to DNA DNA (Hormone Response Element) R->DNA binds to Gene Gene Transcription DNA->Gene activates Resp Physiological Response Gene->Resp Oxy Oxybenzone Oxy->R mimics hormone (Agonist action)

Agonist action of an endocrine disruptor like oxybenzone.

Ecotoxicology

The environmental impact of sunscreen ingredients is a major consideration, particularly their effect on aquatic ecosystems when they wash off swimmers or enter waterways through wastewater.

  • Oxybenzone: Oxybenzone is notoriously toxic to marine life, especially corals.[31] It has been shown to cause coral bleaching, damage coral DNA, disrupt larval development, and act as a skeletal endocrine disruptor, causing young coral to encase themselves in their own skeletons.[9][26] These findings have led to bans on oxybenzone-containing sunscreens in several regions, including Hawaii, Palau, and Key West.[4] Reported LC50/EC50 values for Daphnia spp. (water fleas) range from 1,090 to 3,030 µg/L.[32]

  • This compound: Publicly available ecotoxicological data is lacking.

Experimental Protocol: Algal Growth Inhibition Test

OECD Test Guideline 201 is a standard method to assess a substance's toxicity to freshwater microalgae or cyanobacteria.[33][34] Exponentially growing cultures of algae (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[35][36] The toxicity is determined by measuring the inhibition of algal growth (biomass) compared to control cultures.[37] The results are typically expressed as an EC50 value—the concentration that causes a 50% reduction in growth.[35]

Summary of Toxicological Data

Toxicological EndpointThis compoundOxybenzone
Dermal Irritation/Sensitization Data not availableRecognized contact and photoallergic allergen.[4]
Genotoxicity Data not availableEvidence of genotoxicity in coral.[9] Mammalian data is inconclusive but a point of concern.
Carcinogenicity Data not available"Equivocal evidence" in rats (thyroid, uterine, brain membrane tumors); no evidence in mice.[19]
Reproductive/Developmental Data not availableAssociated with altered hormone levels and reproductive health issues in humans.[5][26]
Endocrine Disruption Data not availableConfirmed in vitro estrogenic and anti-androgenic activity.[30] A primary safety concern.[1][2]
Ecotoxicity (Aquatic) Data not availableHighly toxic to corals, contributing to bleaching and DNA damage.[9][31] Toxic to other aquatic organisms.[32]

Conclusion

This comparative assessment reveals a stark contrast between a well-characterized compound with known hazards and a compound with significant data deficiencies.

Oxybenzone has a comprehensive, albeit concerning, toxicological profile. The primary risks identified are its high potential for systemic absorption, its well-documented endocrine-disrupting activities, and its severe ecotoxicity, particularly towards coral reefs. While evidence for carcinogenicity in humans is not established, the equivocal findings in rodent studies, combined with the other known hazards, have led regulatory bodies like the European Commission and the US FDA to re-evaluate its safety and permitted usage levels.[1][4]

This compound , in contrast, remains largely uncharacterized in the public scientific literature. The absence of data across all critical toxicological endpoints—from skin sensitization and genotoxicity to reproductive effects and environmental impact—makes a meaningful risk assessment impossible.

For researchers and formulators, this guide underscores two critical points. First, the selection of oxybenzone as a UV filter must be carefully weighed against its significant and well-documented toxicological and environmental liabilities. Second, the use of alternative, less-studied filters like this compound carries an entirely different risk: the risk of the unknown. A complete toxicological evaluation, following established international guidelines, is imperative for such data-poor compounds before they can be considered safe and viable alternatives. The path forward requires a commitment to rigorous, transparent safety testing to ensure that the next generation of photoprotective agents safeguards both human health and the environment.

References

  • Vertex AI Search. (2025, December 15). Oxybenzone in Sunscreen: A Comprehensive Ecotoxicological Review - PubMed.
  • Policy Commons. OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals.
  • OECD. Test No. 421: Reproduction/Developmental Toxicity Screening Test.
  • EWG. The trouble with sunscreen ingredients.
  • Source Unknown. (2025, December 3). Oxybenzone, endocrine disruption and sunscreen filter safety.
  • Wikipedia. Oxybenzone.
  • All Good Body Care. What is Oxybenzone? (And Why We'll Never Put It In Your Sunscreen).
  • Source Unknown. (2023, April 25).
  • AAT Bioquest. (2025, October 13). Ames Test Protocol.
  • OECD. (2013, July 26). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
  • PMC - NIH. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro.
  • mcgillradiobiology.ca. (2015, June 19). Comet Assay Protocol.
  • Source Unknown. (2022, August 10).
  • Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation (RHE Test Method).
  • Aropha. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • ResearchGate. (2025, August 10). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • Oncodaily. (2025, February 28). Does Sunscreen Cause Cancer? Myths and Facts.
  • Patsnap Synapse. (2024, July 14). What are the side effects of Oxybenzone?.
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  • Source Unknown. STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
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  • SenzaGen. Skin irritation: OECD TG 439.
  • Source Unknown. OECD 421: Reproduction/developmental toxicity screening test.
  • FINDit. Test No. 421: Reproduction/Developmental Toxicity Screening Test.
  • Source Unknown. (2025, November 11). OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE).
  • Source Unknown. OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP.
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  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • OECD. (2018, June 27). Test No. 451: Carcinogenicity Studies.
  • OECD. (2025, June 24). Test No. 421: Reproduction/Developmental Toxicity Screening Test.
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Safety Operating Guide

Operational Guide: Ethyldihydroxypropyl Aminobenzoate Disposal & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3]

Ethyldihydroxypropyl aminobenzoate (INCI: Roxadimate; CAS: 58882-17-0) is a para-aminobenzoic acid (PABA) derivative primarily utilized as a UV-B absorbing agent. While often perceived as a "low-hazard" cosmetic ingredient, in a research or drug development setting involving concentrated raw materials, it presents specific operational challenges: skin sensitization potential and aquatic toxicity .

The Core Directive: This compound is lipophilic and insoluble in water. Standard aqueous wash-down procedures will fail, leading to residue accumulation and potential environmental non-compliance. This guide provides a self-validating workflow to ensure zero-discharge to sewer systems and complete containment.

Chemical Profile & Physicochemical Constraints[2][4][5]

Effective disposal starts with understanding the molecule's behavior. You cannot clean or contain what you do not understand.

ParameterDataOperational Implication
Chemical Name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoateTarget analyte for waste labeling.[1]
CAS Number 58882-17-0Primary identifier for SDS and waste manifesting.
Physical State Viscous liquid or waxy solid (temp. dependent)High viscosity requires solvent rinsing for quantitative transfer.
Solubility Insoluble in water ; Soluble in Ethanol, Isopropanol, OilsCRITICAL: Water alone will not clean spills. Organic solvents are required.
Hazards (GHS) H317 (Skin Sensitizer), H402 (Harmful to Aquatic Life)Requires nitrile gloves; Zero-drain disposal policy.

Immediate Safety & Spill Response Protocol

Because Roxadimate is a sensitizer, skin contact must be strictly avoided. The following decision tree outlines the immediate response to a loss of containment.

Operational Logic: The "Solvent-First" Rule

Unlike inorganic salts, this organic ester will smear if wiped with water. You must use a compatible solvent (Ethanol or Isopropanol) to solubilize the residue before absorption.

SpillResponse Figure 1: Incident Response Logic Flow Start Spill Detected Assess Assess Volume & State (Liquid vs. Waxy Solid) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Assess->PPE Decision State? PPE->Decision Solid Mechanical Removal (Scoop/Scrape) Decision->Solid Viscous/Solid Liquid Absorb with Polypropylene Pads Decision->Liquid Liquid Clean Solvent Decontamination (Apply 70% EtOH or IPA) Solid->Clean Liquid->Clean FinalWipe Final Soap & Water Wash Clean->FinalWipe Disposal Bag all waste as Solid Chemical Waste FinalWipe->Disposal

Figure 1: Decision matrix for spilling handling, emphasizing the necessity of solvent decontamination.

Waste Characterization & Disposal Procedures

This section details the cradle-to-grave lifecycle of the chemical waste.

Waste Classification

Although Roxadimate is not typically a RCRA P-listed or U-listed acute toxin [1], it must be managed as Non-Halogenated Organic Chemical Waste .

  • EPA Waste Code (US): Generally falls under "Non-Regulated" unless mixed with listed solvents (e.g., Acetone, F-listed), but best practice dictates incineration.

  • Segregation: Do NOT mix with oxidizers or strong acids.

The "Double-Rinse" Glassware Protocol

A common failure point in labs is the cleaning of glassware containing lipophilic esters.

  • Primary Rinse: Rinse glassware with a small volume of Acetone or Ethanol. Collect this rinse into the Organic Waste stream.

  • Secondary Wash: Only after the solvent rinse should the glassware be washed with detergent and water in the sink.

    • Why? This prevents the formation of a hydrophobic film in the plumbing and prevents aquatic release.

Disposal Workflow

DisposalFlow Figure 2: Laboratory Waste Lifecycle (Cradle-to-Grave) cluster_bench Benchtop Operations cluster_storage Satellite Accumulation Area (SAA) cluster_final Final Disposition Source Exp. Residue / Expired Reagent Segregate Segregation: Non-Halogenated Organics Source->Segregate Container Container: HDPE or Glass (Amber) Segregate->Container Label Labeling: 'Non-Halogenated Waste' + Constituent Name Container->Label Pickup EHS Pickup / Manifesting Label->Pickup Incinerate High-Temp Incineration Pickup->Incinerate

Figure 2: The required workflow from benchtop generation to final thermal destruction.

Environmental Stewardship & Rationale

Why do we strictly enforce these protocols for a sunscreen ingredient?

  • Bioaccumulation Potential: While Roxadimate is designed to stay on the skin, its lipophilic nature suggests it can adsorb to organic matter in waterways.

  • Aquatic Toxicity: GHS classification H402 indicates it is harmful to aquatic life [2].[2] Wastewater treatment plants are not always optimized to break down complex aromatic esters, leading to "pass-through" contamination.

  • Sensitization: As a PABA derivative, it carries a risk of inducing allergic contact dermatitis. Proper containment protects not just the environment, but the facility's cleaning staff who might otherwise encounter residues on "clean" glassware.

Final Checklist for Researchers

References

  • U.S. Environmental Protection Agency. (2024). RCRA Hazardous Waste Definitions: P and U Lists. Retrieved from [Link]

  • PubChem. (2024).[3] Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.